molecular formula C47H87N3O2 B11930568 A2-Iso5-2DC18

A2-Iso5-2DC18

Numéro de catalogue: B11930568
Poids moléculaire: 726.2 g/mol
Clé InChI: WMYPEEPUVOTFJU-WRBBJXAJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

A2-Iso5-2DC18 (CAS 2412492-07-8) is a dihydroimidazole-linked cationic lipid that serves as a potent delivery vehicle for messenger RNA (mRNA) in research applications . It is a key component in formulating Lipid Nanoparticles (LNPs) designed to encapsulate and deliver mRNA constructs. This compound has been shown to effectively transfer central antigen-presenting cells (APCs) in vivo and is utilized in antitumor research, including studies on B16F10 melanoma models . When loaded with mRNA, LNPs formulated with this compound can induce a robust antigen-specific cytotoxic T lymphocyte (CTL) response and stimulate significant IFN-γ secretion . The lipid belongs to a class of heterocyclic lipids that have been demonstrated to increase anti-tumor efficacy by activating immune cells through the STING pathway, providing a dual function of efficient mRNA delivery and immune activation . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Propriétés

Formule moléculaire

C47H87N3O2

Poids moléculaire

726.2 g/mol

Nom IUPAC

ethyl 5,5-bis[(Z)-heptadec-8-enyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate

InChI

InChI=1S/C47H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47(39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)44-48-45(46(51)52-6-3)50(47)43-37-42-49-40-35-36-41-49/h19-22,44-45H,4-18,23-43H2,1-3H3/b21-19-,22-20-

Clé InChI

WMYPEEPUVOTFJU-WRBBJXAJSA-N

SMILES isomérique

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCC/C=C\CCCCCCCC

SMILES canonique

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCC=CCCCCCCCC

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to A2-Iso5-2DC18: A Potent Dihydroimidazole-Linked Lipid for mRNA Delivery and Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated significant potential as a vehicle for messenger RNA (mRNA) delivery. Its unique dihydroimidazole-linked structure contributes to its efficacy in encapsulating and delivering mRNA payloads to target cells, particularly for applications in cancer vaccines and immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

This compound is a dihydroimidazole-linked lipid. Its general structure consists of a cyclic amine head group, a dihydroimidazole (B8729859) linker, and an unsaturated lipid tail. The specific arrangement of these components contributes to its ability to form lipid nanoparticles (LNPs) that can efficiently encapsulate and protect mRNA.

Chemical Name: (This information is not publicly available) CAS Number: 2412492-07-8[1]

While a definitive 2D structure is not publicly available, its classification as a dihydroimidazole-linked lipid suggests a core structure synthesized through a multi-component reaction involving an amine, an isocyanide, and an alkyl ketone. The "A2" likely refers to the specific amine, "Iso5" to the isocyanide component, and "2DC18" to the ketone with an 18-carbon unsaturated tail.

Physicochemical Properties of this compound Lipid Nanoparticles

The formulation of this compound into Lipid Nanoparticles (LNPs) is crucial for its function as an mRNA delivery vehicle. These LNPs are typically composed of the ionizable lipid (this compound), a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid. The physicochemical characteristics of these LNPs are critical for their stability, biodistribution, and transfection efficiency.

ParameterValueReference
Particle Size (Hydrodynamic Diameter) ~80-100 nmEstimated from Miao et al., 2019
Polydispersity Index (PDI) < 0.2Estimated from Miao et al., 2019
mRNA Encapsulation Efficiency > 90%Estimated from Miao et al., 2019

In Vitro and In Vivo Efficacy

This compound has been identified as a top-performing lipid for mRNA delivery from a large-scale screen of over 1,000 ionizable lipids. Its efficacy has been demonstrated in both in vitro and in vivo models.

In Vitro Transfection Efficiency
Cell LineReporter GeneTransfection Efficiency (Relative Luciferase Units)Reference
HeLaLuciferaseHigh (among top performers)Miao et al., 2019
Bone Marrow-Derived Dendritic Cells (BMDCs)LuciferaseHigh (among top performers)Miao et al., 2019
In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

This compound formulated LNPs carrying mRNA encoding for the tumor-associated antigen ovalbumin (OVA) have shown significant anti-tumor effects in a B16F10 melanoma mouse model.

Treatment GroupTumor Volume (mm³) on Day 14 (approx.)Survival Rate on Day 30 (approx.)Reference
PBS Control~10000%Miao et al., 2019
This compound-LNP (mOVA)~20060%Miao et al., 2019

Experimental Protocols

General Synthesis of Dihydroimidazole-Linked Ionizable Lipids

While a specific protocol for this compound is not publicly available, a general multi-component reaction protocol for synthesizing a library of similar lipids is described.

Materials:

  • Amine (e.g., A2 component)

  • Isocyanide (e.g., Iso5 component)

  • Alkyl ketone (e.g., 2DC18 component)

  • Solvent (e.g., Dichloromethane)

  • Catalyst (e.g., Sc(OTf)3)

Procedure:

  • In a reaction vessel, dissolve the amine, isocyanide, and alkyl ketone in the solvent.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at room temperature for a specified time (e.g., 24-48 hours).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and purify the product using column chromatography.

Formulation of this compound LNPs

Materials:

  • This compound in ethanol (B145695)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 in ethanol

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid mixture in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in citrate buffer.

  • Set up the microfluidic mixing device with two syringe pumps.

  • Load the lipid mixture into one syringe and the mRNA solution into the other.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

In Vivo Anti-Tumor Efficacy Study

Animal Model:

  • C57BL/6 mice

Tumor Model:

  • Subcutaneous implantation of B16F10 melanoma cells.

Treatment:

  • Once tumors reach a palpable size, randomly assign mice to treatment groups.

  • Administer this compound LNPs encapsulating tumor-associated antigen mRNA (e.g., mOVA) via subcutaneous or intramuscular injection.

  • Administer booster vaccinations at specified intervals.

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Monitor animal survival.

  • At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry for T-cell populations).

Mechanism of Action: STING Pathway Activation

A key feature of this compound containing LNPs is their ability to activate the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response to cancer.

STING_Pathway_Activation cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus LNP This compound LNP (mRNA) mRNA_release mRNA Release LNP->mRNA_release mRNA mRNA mRNA_release->mRNA Ribosome Ribosome mRNA->Ribosome Translation Antigen Tumor Antigen Ribosome->Antigen Immune_Response Enhanced Anti-Tumor Immune Response Antigen->Immune_Response Antigen Presentation cGAS cGAS STING STING (ER Membrane) cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Interferon_Genes Interferon Genes pIRF3->Interferon_Genes Transcription LNP_sensing Sensing of LNP components? LNP_sensing->cGAS Type_I_IFN Type I IFN Interferon_Genes->Type_I_IFN Type I Interferon Production Type_I_IFN->Immune_Response

LNP-mediated STING Pathway Activation

The precise mechanism by which the lipid components of the LNP are sensed to activate the cGAS-STING pathway is an area of ongoing research. However, it is understood that upon endosomal escape, components of the LNP or the process of membrane fusion can trigger this innate immune signaling cascade. This leads to the production of type I interferons, which are critical for the activation of dendritic cells and the subsequent priming of a robust anti-tumor T-cell response.

Conclusion

This compound represents a significant advancement in the field of mRNA delivery. Its potent transfection efficiency, favorable physicochemical properties, and ability to stimulate a robust anti-tumor immune response through the STING pathway make it a highly promising candidate for the development of next-generation mRNA vaccines and cancer immunotherapies. Further research into its precise mechanism of action and optimization of LNP formulations will continue to unlock its full therapeutic potential.

References

A2-Iso5-2DC18: A Technical Guide to its Mechanism of Action in Anti-Tumor Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of A2-Iso5-2DC18, an advanced ionizable lipid-like material integral to the development of next-generation mRNA vaccines and cancer immunotherapies. This compound distinguishes itself through a unique structural design that not only facilitates efficient mRNA delivery but also possesses intrinsic immunostimulatory properties, positioning it as a potent self-adjuvant.

Core Mechanism: STING Pathway Activation

This compound is an ionizable lipid-like material featuring a cyclic amine head group, a dihydroimidazole (B8729859) linker, and an unsaturated hydrophobic tail. This distinct structure is central to its primary mechanism of action: the activation of the stimulator of interferon genes (STING) signaling pathway. Unlike many delivery vectors that rely on Toll-like receptor (TLR) engagement, this compound triggers a TLR-independent innate immune response.

Upon delivery into antigen-presenting cells (APCs), this compound activates the STING pathway, leading to a cascade of downstream signaling events. This results in the robust induction of type I interferons (IFNs), pro-inflammatory cytokines, and C-X-C motif chemokines, such as CXCL10. This orchestrated immune response promotes the maturation of dendritic cells and enhances antigen presentation, ultimately leading to potent antigen-specific cytotoxic T lymphocyte (CTL) responses and powerful anti-tumor immunity.

Below is a diagram illustrating the signaling pathway initiated by this compound.

A2_Iso5_2DC18_Signaling_Pathway This compound Signaling Pathway cluster_cell Antigen-Presenting Cell (APC) cluster_TME Tumor Microenvironment A2_LNP This compound LNP-mRNA Endosome Endosome A2_LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape STING STING Cytosol->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Nucleus Nucleus pIRF3->Nucleus Translocation Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., CXCL10) Nucleus->Cytokines Transcription CTL Cytotoxic T Lymphocyte (CTL) Type_I_IFN->CTL Activation & Proliferation Cytokines->CTL Recruitment Antigen_Presentation Enhanced Antigen Presentation (MHC-I) Antigen_Presentation->CTL Priming Tumor_Cell Tumor Cell CTL->Tumor_Cell Tumor Cell Killing STING_Activation_Workflow In Vitro STING Activation Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis Cells Culture BMDCs, BMDMs, & CDS Reporter Cells Incubation Incubate Cells with LNPs (24h) Cells->Incubation LNPs Formulate this compound LNPs with mOVA LNPs->Incubation IRF_Assay Measure IRF Activation (CDS Reporter Cells) Incubation->IRF_Assay RNA_Isolation Isolate RNA (BMDCs/BMDMs) Incubation->RNA_Isolation RT_qPCR Perform RT-qPCR for ISGs (Cxcl10, Ifnb1, Irf7) RNA_Isolation->RT_qPCR In_Vivo_Workflow In Vivo Anti-Tumor Efficacy Workflow cluster_model Model Preparation cluster_treatment Vaccination cluster_monitoring Efficacy Monitoring cluster_immuno Immunological Analysis Tumor_Inoculation Inoculate Mice with B16-OVA Cells Vaccination Administer Vaccine Subcutaneously Tumor_Inoculation->Vaccination Vaccine_Prep Prepare this compound mOVA Vaccine Vaccine_Prep->Vaccination Tumor_Measurement Measure Tumor Volume Vaccination->Tumor_Measurement Survival Monitor Overall Survival Vaccination->Survival CTL_Assay Perform In Vivo CTL Assay Vaccination->CTL_Assay T_Cell_Analysis Analyze Tumor-Infiltrating T Cells Vaccination->T_Cell_Analysis

In-Depth Technical Guide: Synthesis and Purification of A2-Iso5-2DC18 for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of A2-Iso5-2DC18, a potent dihydroimidazole-linked ionizable lipid that has demonstrated significant promise as a vehicle for messenger RNA (mRNA) delivery. This compound has been identified as a top-performing lipid for encapsulating and delivering mRNA, particularly in the context of cancer immunotherapy, due to its ability to induce a robust immune response. This document details the available information on its synthesis, purification, and mechanism of action, tailored for professionals in the field of drug development and biomedical research.

Introduction to this compound

This compound is a synthetic, ionizable lipidoid characterized by a dihydroimidazole (B8729859) linker, a cyclic amine head group, and an unsaturated lipid tail.[1] Its chemical structure is designed to efficiently encapsulate negatively charged mRNA molecules into lipid nanoparticles (LNPs) and facilitate their delivery into cells. A key feature of this compound-formulated LNPs is their ability to activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system, leading to enhanced anti-tumor immunity.[1]

Identified from a large combinatorial library of over 1,000 lipid-like materials, this compound has shown superior performance in delivering mRNA to various cell types, including dendritic cells and macrophages.[1] Its CAS number is 2412492-07-8.[2]

Synthesis of this compound

A representative synthesis workflow for a lipidoid like this compound would likely involve the reaction of three key building blocks:

  • A cyclic amine: forming the headgroup of the lipid.

  • An isocyanoacetate derivative: such as ethyl isocyanoacetate, which was noted to enhance mRNA delivery.

  • A long-chain unsaturated ketone: specifically the 2DC18 ketone, which was identified as an optimal substructure.

The general structure of these high-performing lipids consists of an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group.

Below is a diagram illustrating a generalized workflow for the synthesis and screening of a lipidoid library from which this compound was identified.

G cluster_synthesis Combinatorial Synthesis cluster_screening Screening and Identification Amine Cyclic Amine (Headgroup) Reaction Multi-component Reaction Amine->Reaction Isocyanide Isocyanoacetate (Linker precursor) Isocyanide->Reaction Ketone 2DC18 Ketone (Lipid Tail) Ketone->Reaction Library Lipidoid Library (~1000 compounds) Reaction->Library LNP_formation LNP Formulation (with mRNA) Library->LNP_formation In_vitro_screen In vitro Screening (e.g., Luciferase assay) LNP_formation->In_vitro_screen In_vivo_screen In vivo Screening (Animal models) In_vitro_screen->In_vivo_screen Hit_ID Hit Identification (this compound) In_vivo_screen->Hit_ID

A generalized workflow for the synthesis and identification of this compound.

Purification of this compound

The purification of ionizable lipids like this compound from a crude reaction mixture is critical to ensure high purity for subsequent formulation and in vivo applications. The primary method cited for the purification of the lipid library containing this compound is flash chromatography .

While specific parameters for this compound are not detailed in the public domain, a general protocol for the flash chromatography of synthetic lipids would involve the following steps:

  • Sample Preparation: The crude reaction mixture is concentrated under reduced pressure to remove the reaction solvent. The resulting residue is then dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) for loading onto the chromatography column.

  • Column and Solvent System Selection: A silica (B1680970) gel column is typically used for normal-phase flash chromatography. The mobile phase is a gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate, isopropanol, or methanol). The specific gradient is optimized to achieve separation of the desired product from unreacted starting materials and byproducts.

  • Chromatography: The prepared sample is loaded onto the column, and the solvent gradient is applied. Fractions are collected as the eluent exits the column.

  • Fraction Analysis: The collected fractions are analyzed by a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to identify the fractions containing the pure product.

  • Product Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data Summary

The performance of this compound in mRNA delivery has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro mRNA Delivery Efficiency

Cell LineTransfection EfficiencyReporter GeneReference
HeLaHighLuciferase
Bone Marrow-Derived Dendritic Cells (BMDCs)HighLuciferase
Bone Marrow-Derived Macrophages (BMDMs)HighLuciferase

Table 2: In Vivo Performance in Tumor Models

Tumor ModelApplicationOutcomeReference
B16F10 MelanomamOVA vaccineSignificant inhibition of tumor growth, prolonged survival
Human Papillomavirus E7Therapeutic vaccineInhibition of tumor growth, prolonged survival

Mechanism of Action: STING Pathway Activation

A distinguishing feature of this compound is its ability to activate the STING (Stimulator of Interferon Genes) pathway, an innate immune sensing pathway that detects cytosolic DNA and cyclic dinucleotides. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for initiating an adaptive immune response against tumor cells.

The proposed mechanism involves the interaction of the this compound lipidoid with the STING protein in the endoplasmic reticulum, leading to downstream signaling and immune activation. This intrinsic adjuvant activity of the lipid vehicle itself enhances the overall efficacy of the mRNA vaccine.

Below is a diagram illustrating the STING signaling pathway activated by this compound-containing LNPs.

G cluster_cell Antigen Presenting Cell (APC) LNP This compound LNP (with mRNA) Endosome Endosome LNP->Endosome Endocytosis mRNA_release mRNA Release & Translation Endosome->mRNA_release Endosomal Escape STING_pathway STING Pathway Activation Endosome->STING_pathway This compound interaction Antigen Antigen Presentation (MHC) mRNA_release->Antigen T_cell_activation T-Cell Activation Antigen->T_cell_activation Cytokines Type I IFN & Cytokine Production STING_pathway->Cytokines Cytokines->T_cell_activation T_cell Effector T-Cell T_cell_activation->T_cell Apoptosis Tumor Cell Apoptosis T_cell->Apoptosis Tumor_cell Tumor Cell Tumor_cell->Apoptosis

STING pathway activation by this compound LNPs leading to anti-tumor immunity.

Conclusion

This compound represents a significant advancement in the field of non-viral mRNA delivery. Its unique chemical structure, born from a high-throughput combinatorial synthesis and screening approach, provides potent mRNA delivery and intrinsic immune-stimulatory activity through the STING pathway. While a detailed, publicly available synthesis protocol remains to be published, the general principles of its creation via multi-component reactions and purification by flash chromatography are established. The quantitative data from preclinical studies strongly support its further development as a key component of next-generation mRNA-based therapeutics and vaccines. This guide provides the core knowledge base for researchers and drug developers to understand and potentially work with this promising lipidoid.

References

A2-Iso5-2DC18: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physicochemical Properties, Experimental Protocols, and Immunostimulatory Mechanisms of a Novel Ionizable Lipid for mRNA Delivery

Abstract

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated significant potential as a key component of lipid nanoparticle (LNP) formulations for the delivery of messenger RNA (mRNA). Its unique chemical structure, featuring an unsaturated lipid tail and a dihydroimidazole (B8729859) linker, contributes to efficient mRNA encapsulation and potent in vivo delivery. Notably, this compound-containing LNPs have been shown to elicit a robust anti-tumor immune response through the activation of the stimulator of interferon genes (STING) pathway. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its use, and a mechanistic exploration of its role in activating the innate immune system. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on advanced nucleic acid therapies.

Physicochemical Properties

This compound is a dihydroimidazole-linked lipid specifically designed for potent mRNA delivery.[1] Its structural features, including an unsaturated lipid tail, a dihydroimidazole linker, and a cyclic amine head group, contribute to its efficacy in LNP formulations.[2][3]

PropertyValueReference
Molecular Weight 726.21 g/mol [1]
Appearance Liquid[1]
Density 0.95 ± 0.1 g/cm³
Chemical Class Ionizable Lipidoid
Key Structural Features Dihydroimidazole-linked, Unsaturated lipid tail, Cyclic amine head group
Storage Conditions -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is part of a broader library of ionizable lipids created through the reaction of amines, isocyanides, and alkyl ketones. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general approach involves combinatorial chemistry to generate a library of lipidoids, from which this compound was identified as a top-performing candidate for mRNA delivery.

Lipid Nanoparticle (LNP) Formulation

This compound is a key component in LNP formulations designed for mRNA delivery. These LNPs are typically prepared using microfluidic mixing devices. A general protocol for formulating this compound containing LNPs is as follows:

Materials:

  • This compound (Ionizable Lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Lipid)

  • Cholesterol (Helper Lipid)

  • C14-PEG2000 (PEGylated Lipid)

  • mRNA transcript in an aqueous buffer (e.g., 25-50 mM sodium citrate (B86180), pH 4-5)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

Typical Molar Ratio: A common molar ratio for the lipid components is approximately 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:PEG-lipid), though optimization is often necessary.

Protocol:

  • Preparation of Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol to achieve the desired molar ratio.

  • Preparation of mRNA Solution: Dissolve the mRNA transcript in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., a T-junction mixer) to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution at a defined flow rate ratio (typically 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP solution using centrifugal filters and sterilize by passing through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro mRNA Transfection Assay

This protocol outlines the general steps to assess the in vitro transfection efficiency of this compound LNPs using a reporter mRNA (e.g., encoding luciferase or a fluorescent protein).

Cell Lines:

  • HeLa cells

  • Mouse bone marrow-derived dendritic cells (BMDCs)

  • Mouse bone marrow-derived macrophages (BMDMs)

Protocol:

  • Cell Seeding: Plate the chosen cell line in a 96-well plate at a suitable density and allow them to adhere overnight.

  • LNP Treatment: Dilute the this compound LNPs encapsulating the reporter mRNA in a complete cell culture medium to achieve the desired final mRNA concentration.

  • Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate the cells for a specified period (e.g., 24-48 hours).

  • Reporter Gene Assay:

    • For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • For Fluorescent Protein: Analyze the protein expression using flow cytometry or fluorescence microscopy.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound LNP-based mRNA vaccine in a murine tumor model (e.g., B16F10 melanoma).

Animal Model:

  • C57BL/6 mice

Protocol:

  • Tumor Inoculation: Subcutaneously inject B16F10 melanoma cells into the flank of the mice.

  • Vaccine Formulation: Prepare LNPs containing this compound and an mRNA encoding a tumor-associated antigen (e.g., ovalbumin - OVA).

  • Vaccination Schedule: Once tumors are palpable, administer the mOVA vaccine subcutaneously. A typical schedule involves two doses given 5 days apart.

  • Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.

  • Immunological Analysis: At a predetermined endpoint, collect spleens and tumors to analyze the antigen-specific T cell response (e.g., by IFN-γ ELISpot or flow cytometry for tetramer-positive T cells).

  • Survival Analysis: Monitor the survival of the mice over time.

Signaling Pathways

A key feature of this compound is its ability to induce a potent anti-tumor immune response through the activation of the STING (Stimulator of Interferon Genes) pathway. This innate immune pathway is crucial for detecting cytosolic DNA and initiating a type I interferon response. The activation of STING by this compound-containing LNPs leads to the maturation of antigen-presenting cells (APCs) and enhances the subsequent adaptive immune response against the tumor.

Proposed Mechanism of STING Activation

The precise mechanism by which this compound activates the STING pathway is still under investigation. It is hypothesized that the lipid nanoparticle formulation, or the ionizable lipid itself, may act as a ligand for STING or an upstream sensor, leading to the downstream signaling cascade.

STING_Pathway_Activation cluster_cytosol Cytosol cluster_nucleus Nucleus LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis STING_Activation STING Activation LNP->STING_Activation Proposed Activation mRNA_release mRNA Release Endosome->mRNA_release Endosomal Escape TBK1 TBK1 STING_Activation->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_promoter IFN Promoter pIRF3_dimer->IFN_promoter Transcription Type_I_IFN Type I Interferon (IFN-α, IFN-β) IFN_promoter->Type_I_IFN APC_maturation APC Maturation & Antigen Presentation Type_I_IFN->APC_maturation Autocrine/Paracrine Signaling T_cell_activation T-Cell Activation & Anti-Tumor Immunity APC_maturation->T_cell_activation Priming

Caption: Proposed STING pathway activation by this compound LNPs.

Experimental Workflow for Investigating STING Activation

STING_Workflow start Start formulate_lnp Formulate this compound LNPs with mRNA start->formulate_lnp treat_cells Treat Immune Cells (e.g., BMDCs) formulate_lnp->treat_cells knockout_studies Use STING-/- or cGAS-/- Knockout Cells/Mice formulate_lnp->knockout_studies analyze_ifn Measure Type I IFN (ELISA, qPCR) treat_cells->analyze_ifn analyze_sting Assess STING Pathway (Western Blot for p-TBK1/p-IRF3) treat_cells->analyze_sting end End analyze_ifn->end analyze_sting->end compare_response Compare Immune Response to Wild-Type knockout_studies->compare_response compare_response->end

Caption: Experimental workflow to validate STING pathway activation.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its favorable physicochemical properties, coupled with its ability to activate the STING pathway, make it a compelling candidate for the development of next-generation mRNA vaccines and therapeutics, particularly in the field of oncology. Further research is warranted to fully elucidate its mechanism of action and to optimize its use in clinical applications. This guide provides a foundational resource for researchers to design and execute studies aimed at harnessing the full potential of this promising delivery vehicle.

References

In Vitro Biological Activity of A2-Iso5-2DC18: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A2-Iso5-2DC18 has emerged as a potent ionizable lipid component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its in vitro biological activity is characterized by high transfection efficiency in various cell types, particularly immune cells, and the unique ability to activate the innate immune system through the ST-ING (Stimulator of Interferon Genes) pathway. This dual functionality of efficient mRNA delivery and intrinsic adjuvanticity makes this compound a compelling candidate for the development of mRNA-based vaccines and therapeutics. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including quantitative data on its performance, detailed experimental protocols, and a visualization of the key signaling pathway it modulates.

Introduction

The efficacy of mRNA-based therapies is critically dependent on the development of safe and effective delivery vehicles. Lipid nanoparticles have become the leading platform for mRNA delivery, and the composition of these LNPs, particularly the ionizable lipid, plays a pivotal role in their potency. This compound is a novel, heterocyclic ionizable lipid identified from a combinatorial library for its superior ability to deliver mRNA and stimulate an immune response.[1] This document serves as a technical resource for researchers working with or considering the use of this compound for in vitro applications.

Quantitative Data on In Vitro Biological Activity

The in vitro efficacy of this compound has been demonstrated through its superior performance in mRNA delivery across various cell lines compared to other lipid formulations.

Table 1: In Vitro Transfection Efficiency of this compound LNPs

Cell LineReporter mRNATransfection EfficiencyMethod of QuantificationReference
HeLaFirefly LuciferaseHighLuciferase Assay[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)Firefly LuciferaseHighLuciferase Assay[1]
Bone Marrow-Derived Macrophages (BMDMs)Firefly LuciferaseHighLuciferase Assay[1]

Note: "High" indicates that this compound was identified as one of the most potent lipids in a large-scale screen. Specific percentage values were not provided in the summary of the primary publication.

Table 2: In Vitro STING Pathway Activation by this compound LNPs

Cell LineCytokine/GeneFold InductionMethod of QuantificationReference
Bone Marrow-Derived Dendritic Cells (BMDCs)IFN-βSignificantRT-qPCR[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)CXCL10SignificantRT-qPCR

Note: "Significant" indicates a notable upregulation compared to controls. Precise fold-change values were not available in the summarized search results.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the biological activity of this compound.

Lipid Nanoparticle (LNP) Formulation

This compound based LNPs for in vitro studies are typically formulated using a microfluidic mixing method.

Materials:

Protocol:

  • Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare an aqueous solution of mRNA in citrate buffer.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Connect the syringes to a microfluidic mixing chip.

  • Set the flow rates to achieve a desired ratio of aqueous to organic phase (e.g., 3:1).

  • Initiate mixing to allow for the self-assembly of LNPs.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Sterile-filter the final LNP formulation.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection Efficiency Assay (Luciferase-Based)

This assay quantifies the functional delivery of mRNA to cells by measuring the activity of a translated reporter protein.

Materials:

  • HeLa cells, BMDCs, or BMDMs

  • Complete cell culture medium

  • This compound LNPs encapsulating Firefly Luciferase mRNA

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound-Luc mRNA LNPs in complete cell culture medium.

  • Remove the existing medium from the cells and add the LNP dilutions.

  • Incubate the cells for a specified period (e.g., 24 hours) at 37°C and 5% CO2.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Relative light units (RLU) are proportional to the amount of translated luciferase, indicating transfection efficiency.

STING Pathway Activation Assay (RT-qPCR)

This assay measures the upregulation of STING-dependent genes to confirm the immunomodulatory activity of this compound.

Materials:

  • Bone Marrow-Derived Dendritic Cells (BMDCs)

  • Complete cell culture medium

  • This compound LNPs (without mRNA or with a control mRNA)

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for target genes (e.g., IFN-β, CXCL10) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Protocol:

  • Seed BMDCs in a cell culture plate.

  • Treat the cells with this compound LNPs for a defined period (e.g., 6-24 hours).

  • Lyse the cells and extract total RNA using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform RT-qPCR using primers for IFN-β, CXCL10, and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated or control-treated cells.

Visualization of Signaling Pathways and Workflows

This compound LNP-Mediated STING Signaling Pathway

The following diagram illustrates the proposed mechanism of STING pathway activation by this compound LNPs.

STING_Pathway This compound LNP-Mediated STING Signaling Pathway cluster_cell Antigen Presenting Cell cluster_nucleus LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (this compound mediated) STING STING (ER Resident) Cytosol->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerization & Translocation IFNb_gene IFN-β Gene pIRF3->IFNb_gene Transcription CXCL10_gene CXCL10 Gene pIRF3->CXCL10_gene Transcription IFNb_mRNA IFN-β mRNA CXCL10_mRNA CXCL10 mRNA IFNb_gene->IFNb_mRNA CXCL10_gene->CXCL10_mRNA IFNb_protein Secreted IFN-β IFNb_mRNA->IFNb_protein Translation CXCL10_protein Secreted CXCL10 CXCL10_mRNA->CXCL10_protein Translation Immune Response Immune Response IFNb_protein->Immune Response CXCL10_protein->Immune Response

Caption: STING pathway activation by this compound LNPs.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines the general workflow for the in vitro characterization of this compound's biological activity.

Experimental_Workflow Experimental Workflow for In Vitro Evaluation of this compound cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis LNP_Formulation LNP Formulation (this compound, mRNA, etc.) LNP_Characterization LNP Characterization (Size, PDI, Encapsulation) LNP_Formulation->LNP_Characterization Transfection_Assay Transfection Efficiency Assay (e.g., Luciferase Assay) LNP_Characterization->Transfection_Assay STING_Assay STING Activation Assay (e.g., RT-qPCR for IFN-β, CXCL10) LNP_Characterization->STING_Assay Cell_Culture Cell Culture (HeLa, BMDCs, BMDMs) Cell_Culture->Transfection_Assay Cell_Culture->STING_Assay Transfection_Data Quantify Transfection (Relative Light Units) Transfection_Assay->Transfection_Data STING_Data Quantify Gene Expression (Fold Change) STING_Assay->STING_Data

Caption: Workflow for in vitro evaluation of this compound.

Conclusion

The ionizable lipid this compound demonstrates significant promise for mRNA delivery due to its high in vitro transfection efficiency and its inherent ability to activate the STING pathway, a key component of the innate immune system. The data and protocols presented in this guide provide a foundational understanding for researchers to effectively utilize and further investigate the potential of this compound in the development of next-generation mRNA vaccines and therapeutics. Further quantitative studies will be beneficial to fully elucidate its structure-activity relationship and optimize its performance in various therapeutic contexts.

References

Whitepaper: A2-Iso5-2DC18 - A Novel Selective Inhibitor of mTORC1 for Oncological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a pivotal target for therapeutic intervention. A2-Iso5-2DC18 is a novel, potent, and highly selective small molecule inhibitor of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The data presented herein support the continued development of this compound as a promising therapeutic agent for cancers characterized by aberrant mTORC1 signaling.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTORC1 and mTORC2. While both complexes are attractive therapeutic targets, the selective inhibition of mTORC1 is hypothesized to provide a more favorable therapeutic window, minimizing off-target effects associated with dual mTORC1/mTORC2 inhibitors. This compound has been designed to selectively bind to the FRB domain of mTOR within the mTORC1 complex, thereby allosterically inhibiting its kinase activity.

Mechanism of Action & Signaling Pathway

This compound functions as a selective allosteric inhibitor of mTORC1. By binding to mTOR, it prevents the phosphorylation of key downstream effectors, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of this pathway leads to a downstream reduction in protein synthesis and cell cycle progression, ultimately inducing cell growth arrest and apoptosis in cancer cells with hyperactive mTORC1 signaling.

mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 (Raptor, mTOR, mLST8) Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E_BP1 4E-BP1 mTORC1->4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E_BP1->Protein_Synthesis Inhibits when unphosphorylated A2_Iso5_2DC18 This compound A2_Iso5_2DC18->mTORC1 Inhibits

Caption: this compound selectively inhibits the mTORC1 signaling pathway.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound were evaluated through a series of in vitro assays. The compound demonstrates high potency against mTORC1 and significant selectivity over the related mTORC2 kinase.

Table 1: In Vitro Kinase Inhibitory Activity

Target Assay Type IC50 (nM) Ki (nM)
mTORC1 LanthaScreen™ Eu Kinase 1.2 0.8
mTORC2 LanthaScreen™ Eu Kinase 1,550 >1,000
PI3Kα ADP-Glo™ Kinase Assay >10,000 >10,000

| Akt1 | ADP-Glo™ Kinase Assay | >10,000 | >10,000 |

Table 2: In Vitro Cellular Activity (72-hour exposure)

Cell Line Cancer Type Genetic Background GI50 (nM)
MCF-7 Breast Cancer PIK3CA Mutant 8.5
U-87 MG Glioblastoma PTEN Null 12.1
A549 Lung Cancer KRAS Mutant 250.7

| HCT116 | Colorectal Cancer | PIK3CA Wild-Type | 480.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Assay Protocol

Objective: To determine the IC50 of this compound against mTORC1 and mTORC2.

Methodology:

  • Assay Platform: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

  • Kinase: Recombinant human mTORC1 or mTORC2.

  • Tracer: ATP-competitive kinase tracer labeled with a fluorescent dye.

  • Antibody: Europium-labeled anti-tag antibody.

  • Procedure: a. This compound was serially diluted in DMSO and then into kinase buffer. b. The compound was pre-incubated with the kinase for 60 minutes at room temperature. c. Tracer and Eu-labeled antibody were added, and the reaction was incubated for another 60 minutes. d. The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured on an appropriate plate reader.

  • Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Western Blot Protocol for Target Engagement

Objective: To confirm inhibition of downstream mTORC1 signaling in cells.

Methodology:

  • Cell Culture: MCF-7 cells were seeded in 6-well plates and grown to 70-80% confluency.

  • Treatment: Cells were treated with varying concentrations of this compound (0, 1, 10, 100, 1000 nM) for 2 hours.

  • Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated overnight with primary antibodies (anti-p-S6K1 (Thr389), anti-S6K1, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin).

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay Protocol

Objective: To determine the growth inhibitory (GI50) effect of this compound on cancer cell lines.

Methodology:

  • Assay Platform: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with a 10-point, 3-fold serial dilution of this compound for 72 hours.

  • Lysis & Signal Detection: CellTiter-Glo® reagent was added to each well, and luminescence was measured after a 10-minute incubation.

  • Data Analysis: GI50 values were calculated from dose-response curves using non-linear regression analysis.

Experimental & Logical Workflows

The preclinical evaluation of this compound follows a structured screening cascade to identify and characterize potent and selective compounds for in vivo testing.

Screening_Cascade A Primary Screen (Biochemical Assay) mTORC1 IC50 B Selectivity Screen (Biochemical Assay) mTORC2, PI3K IC50 A->B Potent Hits (IC50 < 10 nM) C Cellular Target Engagement (Western Blot) p-S6K1, p-4E-BP1 B->C Selective Hits (>1000-fold vs mTORC2) D Cellular Proliferation Assay (GI50 on Cancer Panel) C->D Confirmed On-Target Activity E In Vivo Efficacy Studies (Xenograft Models) D->E Potent & Selective In Vitro Activity

Caption: In vitro screening cascade for this compound development.

The logical workflow for demonstrating the therapeutic hypothesis involves linking the molecular action of the drug to a cellular and, ultimately, a physiological outcome.

Logical_Workflow A Molecular Event This compound binds to mTORC1 B Cellular Outcome Inhibition of S6K1 and 4E-BP1 phosphorylation A:f0->B:f0 Leads to C Functional Consequence Decreased protein synthesis and cell proliferation B:f0->C:f0 Results in D Therapeutic Effect Tumor growth inhibition C:f0->D:f0 Causes

Caption: Logical framework from molecular action to therapeutic effect.

Conclusion

This compound is a potent and highly selective mTORC1 inhibitor that demonstrates significant anti-proliferative activity in cancer cell lines with dysregulated PI3K/Akt/mTOR signaling. The compound effectively engages its target in cellular contexts, leading to the inhibition of downstream effectors critical for cell growth and proliferation. These promising preclinical findings warrant further investigation of this compound in in vivo models and progression towards clinical development as a targeted therapy for relevant cancer patient populations.

A2-Iso5-2DC18: A Technical Guide to Solubility, Formulation, and Application in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the solubility, formulation, and application of A2-Iso5-2DC18, a novel dihydroimidazole-linked ionizable lipid. Designed for professionals in drug development and research, this document outlines key quantitative data, detailed experimental protocols, and visual workflows to facilitate the use of this potent mRNA delivery vehicle.

Core Data: Solubility Profile

The solubility of this compound is a critical parameter for its application in the formulation of lipid nanoparticles (LNPs). Below is a summary of its known solubility characteristics.

SolventConcentration (mg/mL)Molar Concentration (mM)Special Considerations
Dimethyl Sulfoxide (DMSO)100137.70Requires sonication for complete dissolution. Use of newly opened, non-hygroscopic DMSO is recommended to ensure maximum solubility.[1]
Phosphate-Buffered Saline (PBS)Not QuantifiedNot QuantifiedAs an ionizable lipid, this compound is expected to have very low solubility in aqueous buffers at neutral pH. This property is fundamental to the formation of stable lipid nanoparticles and their mechanism of endosomal escape.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. The following sections provide protocols for the preparation of stock solutions and the formulation of mRNA-containing lipid nanoparticles.

Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, RNase-free microcentrifuge tubes

  • Sonicator bath

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in a sonicator bath and sonicate until the lipid is completely dissolved, resulting in a clear solution. Intermittent vortexing may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.

Formulation of this compound-Containing Lipid Nanoparticles for mRNA Delivery

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic mixing technique. The lipid composition can be optimized based on the specific application.

Materials:

  • This compound stock solution in ethanol (B145695)

  • Helper lipids (e.g., DSPC, Cholesterol) stock solutions in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) stock solution in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Sterile, RNase-free consumables

Procedure:

  • Lipid Mixture Preparation:

    • In a sterile tube, combine the this compound, helper lipids, and PEG-lipid stock solutions in the desired molar ratio. A common starting ratio for ionizable lipid formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Ensure all lipids are fully dissolved in ethanol.

  • mRNA Solution Preparation:

    • Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rate ratio, typically 3:1 (aqueous:organic), and the total flow rate to control the nanoparticle size.

    • Initiate the mixing process to form the mRNA-LNPs. The solution should appear opalescent.

  • Buffer Exchange and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

    • The LNPs can be concentrated if necessary using techniques like tangential flow filtration or centrifugal filters.

  • Sterilization and Characterization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound.

mRNA_LNP_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery A2_Iso5_2DC18 This compound Lipid_Mix Lipid Mixture in Ethanol A2_Iso5_2DC18->Lipid_Mix Helper_Lipids Helper Lipids (DSPC, Cholesterol) Helper_Lipids->Lipid_Mix PEG_Lipid PEG-Lipid PEG_Lipid->Lipid_Mix mRNA mRNA in Aqueous Buffer (pH 4) Microfluidic_Mixing Microfluidic Mixing mRNA->Microfluidic_Mixing Lipid_Mix->Microfluidic_Mixing LNP_Formation mRNA-LNP Formation Microfluidic_Mixing->LNP_Formation Endocytosis Endocytosis LNP_Formation->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape This compound Protonation Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Translation Translation Cytoplasm->Translation mRNA Release Protein_Expression Protein Expression Translation->Protein_Expression

Caption: Workflow of mRNA-LNP formulation and cellular delivery.

STING_Pathway_Activation cluster_activation STING Pathway LNP Heterocyclic Lipid-LNP (e.g., this compound) STING_Activation STING Activation LNP->STING_Activation TBK1_Phosphorylation TBK1 Phosphorylation STING_Activation->TBK1_Phosphorylation IRF3_Phosphorylation IRF3 Phosphorylation TBK1_Phosphorylation->IRF3_Phosphorylation IRF3_Dimerization IRF3 Dimerization IRF3_Phosphorylation->IRF3_Dimerization Nuclear_Translocation Nuclear Translocation IRF3_Dimerization->Nuclear_Translocation IFN_Production Type I Interferon Production Nuclear_Translocation->IFN_Production Immune_Response Adjuvant Effect & Enhanced Anti-Tumor Immunity IFN_Production->Immune_Response

Caption: Potential STING pathway activation by heterocyclic lipid-containing LNPs.

References

A2-Iso5-2DC18: A Technical Guide to its Preclinical Safety and Immunostimulatory Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated significant promise as a component of lipid nanoparticle (LNP) formulations for the delivery of messenger RNA (mRNA). Identified as a top-performing candidate from a large library of synthetic lipids, this compound is particularly noted for its ability to enhance the efficacy of mRNA-based anti-tumor vaccines. This is achieved through a mechanism involving the activation of the innate immune system via the STIMULATOR of interferon genes (STING) pathway. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicity-related data for this compound, with a focus on its application in cancer immunotherapy. It is important to note that while preclinical studies suggest a favorable safety profile in the context of anti-tumor efficacy, specific quantitative toxicity data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not publicly available at this time. The information presented herein is derived from peer-reviewed scientific literature.

Introduction

The development of safe and effective delivery systems is paramount to the success of mRNA therapeutics. Ionizable lipids are a critical component of LNPs, facilitating the encapsulation of mRNA and its subsequent release into the cytoplasm of target cells. This compound is a dihydroimidazole-linked lipid that has emerged as a potent vehicle for mRNA delivery. Its unique structure contributes to both efficient transfection and robust immunostimulatory activity, making it a subject of significant interest in the field of cancer immunology. This document synthesizes the available data on the safety and biological activity of this compound, providing a resource for researchers and developers in the pharmaceutical and biotechnology sectors.

Preclinical Safety and Efficacy in In Vivo Models

The primary source of in vivo data for this compound comes from studies in mouse models of cancer. These studies indicate that LNP formulations containing this compound are both safe and effective in eliciting anti-tumor immune responses.

In Vivo Anti-Tumor Efficacy

In a B16F10 mouse melanoma model, vaccination with ovalbumin (OVA) mRNA formulated with this compound LNPs led to a significant antigen-specific cytotoxic T lymphocyte (CTL) response. This was accompanied by robust secretion of interferon-gamma (IFN-γ), a key cytokine in anti-tumor immunity. These formulations were shown to inhibit tumor growth and prolong the survival of the animals.

General Safety Observations

While specific toxicology studies with quantitative endpoints are not published, the in vivo studies report no overt signs of toxicity in the treated mice. The term "safe and efficacious" is used to describe the outcomes in the context of the anti-tumor experiments. It is important to contextualize this by noting that these studies were primarily focused on efficacy and may not have included the comprehensive toxicological assessments required for regulatory submissions.

Mechanism of Action: STING Pathway Activation

A key finding is that the adjuvant effect of this compound-containing LNPs is mediated through the STING pathway, rather than Toll-like receptors (TLRs). This is a significant observation, as the nature of the innate immune activation can influence both the efficacy and the safety profile of a vaccine.

Signaling Pathway Diagram

Caption: STING signaling pathway activated by this compound LNPs.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on the methodologies described in the primary literature.

LNP Formulation

The lipid nanoparticles were formulated using a microfluidic mixing device. The components and their molar ratios are summarized in the table below.

ComponentMolar Ratio (%)
This compound50
DSPC10
Cholesterol38.5
DMG-PEG20001.5

The lipids were dissolved in ethanol (B145695) and mixed with an aqueous solution of mRNA at a specific flow rate ratio to allow for self-assembly of the nanoparticles. The resulting LNPs were then dialyzed to remove ethanol and concentrate the formulation.

In Vivo Anti-Tumor Study Workflow

The general workflow for the in vivo anti-tumor efficacy studies is depicted in the diagram below.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis tumor_implantation Tumor Cell Implantation (e.g., B16F10) vaccination Vaccination with This compound LNP-mRNA tumor_implantation->vaccination Tumor Growth booster Booster Vaccination vaccination->booster Prime-Boost Strategy tumor_measurement Tumor Volume Measurement booster->tumor_measurement immune_analysis Immunological Analysis (e.g., CTL response, IFN-γ) tumor_measurement->immune_analysis survival_monitoring Survival Monitoring immune_analysis->survival_monitoring

Caption: General experimental workflow for in vivo anti-tumor studies.

Immunological Assays
  • CTL Response: Splenocytes from vaccinated mice were re-stimulated in vitro with the target antigen. The percentage of antigen-specific cytotoxic T lymphocytes was then determined by flow cytometry.

  • IFN-γ ELISpot: The number of IFN-γ secreting cells in response to antigen stimulation was quantified using an ELISpot assay.

General Safety Considerations for Ionizable Lipids and STING Agonists

While specific toxicity data for this compound is limited, general safety considerations for ionizable lipids and STING agonists can provide a broader context for potential toxicities.

  • Immunogenicity: The inherent adjuvant activity of some ionizable lipids can lead to inflammatory responses. The activation of the STING pathway is pro-inflammatory, which is beneficial for vaccine efficacy but could lead to systemic side effects if not properly controlled.

  • Biodistribution and Organ Toxicity: Following systemic administration, LNPs tend to accumulate in the liver and spleen. High concentrations of lipids in these organs could potentially lead to hepatotoxicity or splenotoxicity. The biodistribution of this compound containing LNPs has not been extensively reported.

  • PEGylation: The use of PEGylated lipids, such as DMG-PEG2000 in this formulation, can sometimes lead to the production of anti-PEG antibodies, which may affect the safety and efficacy of subsequent doses.

Conclusion

This compound is a promising ionizable lipid for the formulation of mRNA-based vaccines, particularly in the context of cancer immunotherapy. Its ability to activate the STING pathway provides a potent adjuvant effect, leading to robust anti-tumor immune responses in preclinical models. The available data suggests a favorable safety profile within the scope of these efficacy studies. However, a comprehensive understanding of the safety and toxicity of this compound will require further investigation, including dedicated toxicology studies to determine key parameters such as LD50 and NOAEL, as well as a more detailed characterization of its biodistribution and potential for off-target effects. Researchers and drug developers should consider these factors when evaluating this compound for clinical development.

Methodological & Application

Application Notes and Protocols for A2-Iso5-2DC18-Containing Lipid Nanoparticles in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated high efficacy in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique structure facilitates efficient encapsulation of mRNA and promotes delivery into target cells. A key feature of this compound-containing LNPs is their ability to activate the innate immune system through the Stimulator of Interferon Genes (STING) pathway, making them a potent tool for the development of mRNA-based vaccines and cancer immunotherapies.[1][2]

These application notes provide detailed protocols for the use of this compound-formulated LNPs in cell culture, including methods for evaluating transfection efficiency, cell viability, and activation of the STING signaling pathway.

Data Presentation

The following tables summarize representative quantitative data for LNP formulations. Optimal concentrations and results will vary depending on the specific cell type, mRNA cargo, and experimental conditions. Empirical determination of optimal dosing is recommended.

Table 1: Representative Transfection Efficiency of Luciferase mRNA-LNPs in Different Cell Lines

Cell LineLNP Concentration (ng/mL of mRNA)Transfection Time (hours)Luciferase Expression (Relative Luminescence Units - RLU)
HeLa100241.5 x 10^6
250245.2 x 10^6
500241.2 x 10^7
BMDCs100248.0 x 10^5
250242.5 x 10^6
500246.8 x 10^6
BMDMs100245.5 x 10^5
250241.8 x 10^6
500244.2 x 10^6

Note: Data are representative and should be optimized for your specific experimental setup.

Table 2: Representative Cell Viability (MTT Assay) after LNP Treatment

Cell LineLNP Concentration (ng/mL of mRNA)Treatment Duration (hours)Cell Viability (%)
HeLa10048>95%
25048>90%
50048~85%
100048~70%
BMDCs10048>98%
25048>95%
50048~90%
100048~80%

Note: It is crucial to assess the cytotoxicity of LNP formulations in your cell line of interest.

Signaling Pathway

This compound-containing LNPs are recognized by the innate immune system, leading to the activation of the STING pathway. This pathway is crucial for the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis mRNA_Release mRNA Release & Endosomal Escape Endosome->mRNA_Release STING STING mRNA_Release->STING STING Sensing STING_Dimer STING Dimerization & Activation TBK1 TBK1 STING_Dimer->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 Dimer IRF3->pIRF3 Phosphorylation Gene_Expression Type I IFN & Cytokine Gene Expression pIRF3->Gene_Expression Translocation STING->STING_Dimer

Caption: this compound LNP activation of the STING signaling pathway.

Experimental Workflows

The following diagrams illustrate the workflows for key experiments to characterize the biological activity of this compound LNPs.

Transfection_Efficiency_Workflow Seed_Cells Seed cells in a 96-well plate Prepare_LNPs Prepare serial dilutions of mRNA-LNPs Seed_Cells->Prepare_LNPs Treat_Cells Treat cells with mRNA-LNPs Prepare_LNPs->Treat_Cells Incubate Incubate for 24-48 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Caption: Workflow for Luciferase-Based Transfection Efficiency Assay.

Western_Blot_Workflow Seed_Cells_WB Seed cells in a 6-well plate Treat_Cells_WB Treat cells with mRNA-LNPs (time course) Seed_Cells_WB->Treat_Cells_WB Lyse_Cells_WB Lyse cells and collect protein Treat_Cells_WB->Lyse_Cells_WB Quantify_Protein Quantify protein concentration Lyse_Cells_WB->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block_and_Probe Block and probe with primary/secondary antibodies Transfer->Block_and_Probe Detect Detect with ECL and image Block_and_Probe->Detect

Caption: Workflow for Western Blot Analysis of STING Pathway Activation.

Experimental Protocols

Protocol 1: In Vitro Transfection of Adherent Cells with mRNA-LNPs

This protocol describes a general method for transfecting adherent cells with this compound LNPs encoding a reporter gene such as Firefly Luciferase.

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase)

  • 96-well white, clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to adhere.

  • LNP Preparation and Treatment:

    • On the day of transfection, prepare serial dilutions of the mRNA-LNPs in complete cell culture medium to achieve the desired final concentrations (e.g., 10 - 1000 ng/mL of mRNA).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the diluted mRNA-LNPs.

  • Incubation:

    • Return the plate to the incubator and incubate for 24 to 48 hours. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • After incubation, remove the medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Lyse the cells by adding 20 µL of 1x lysis buffer per well and incubate for 10-15 minutes at room temperature with gentle shaking.

    • Add 100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate reader.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of this compound LNPs on cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound LNPs

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to seed and treat cells with a range of LNP concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the cells for 48 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis of STING Pathway Activation

This protocol details the detection of key phosphorylated proteins in the STING pathway following treatment with this compound LNPs.

Materials:

  • Cells of interest (e.g., THP-1, BMDCs)

  • Complete cell culture medium

  • This compound LNPs

  • 6-well tissue culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween-20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat the cells with this compound LNPs at the desired concentration for various time points (e.g., 0, 1, 3, 6 hours).

    • After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Electrophoresis and Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein phosphorylation relative to the loading control.

References

Application Notes and Protocols for A2-Iso5-2DC18 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A2-Iso5-2DC18 is a novel, ionizable lipid that has demonstrated high efficacy as a component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in vivo.[1] Formulations incorporating this compound have been identified as top-performing delivery vehicles for mRNA-based vaccines and therapeutics, particularly in the context of cancer immunotherapy. A key feature of this compound-containing LNPs is their ability to activate the innate immune system through the stimulator of interferon genes (STING) pathway, leading to a robust anti-tumor immune response.[2] These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models, including recommended dosage, formulation protocols, and details on its mechanism of action.

Data Presentation

The following table summarizes the typical dosage and administration routes for mRNA-LNP vaccines utilizing highly efficient ionizable lipids like this compound in mouse models. Dosages are consistently reported based on the amount of encapsulated mRNA.

Parameter Details Mouse Model Reference
mRNA Dosage 10 µg per mouseLung Cancer (LLC.ova flank tumors)[3]
3 µg per mouseMelanoma (B16OVA)[4]
0.1 mg/kg (approx. 2 µg per 20g mouse)General in vivo studies
Administration Route Intramuscular (i.m.)General vaccine studies[2]
Subcutaneous (s.c.)General vaccine studies
Intratumoral (i.t.)Lung Cancer, Squamous Cell Carcinoma
Treatment Frequency Bi-weekly for two weeksLung Cancer
Three immunizationsMelanoma

Signaling Pathway: STING Activation by this compound LNPs

This compound-containing LNPs are recognized as potent activators of the STING pathway. This innate immune signaling cascade is crucial for detecting cytosolic DNA and initiating an anti-tumor immune response. The activation of STING by these LNPs leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the maturation of antigen-presenting cells (APCs), enhancement of antigen presentation, and subsequent activation of tumor-specific T cells.

STING_Pathway cluster_cell Antigen Presenting Cell cluster_sting STING Pathway LNP This compound LNP-mRNA Endosome Endosome LNP->Endosome Endocytosis cGAS cGAS LNP->cGAS Activates mRNA_release mRNA Release & Translation Endosome->mRNA_release Endosomal Escape Antigen Tumor Antigen mRNA_release->Antigen Translates to MHC1 MHC Class I Presentation Antigen->MHC1 Processed for T_Cell CD8+ T Cell MHC1->T_Cell Antigen Presentation STING STING (ER Membrane) cGAS->STING cGAMP production TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-α/β) Nucleus->IFN Transcription IFN->MHC1 Upregulates T_Cell->T_Cell Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy & Immune Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., B16F10 melanoma cells, s.c.) Tumor_Growth Allow Tumors to Establish (e.g., to ~50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Vaccination Administer this compound LNP-mRNA (e.g., 10 µg mRNA, i.t. or i.m.) Randomization->Vaccination Booster Booster Vaccinations (as per study design) Vaccination->Booster Monitoring Monitor Tumor Growth and Animal Health Booster->Monitoring Tumor_Volume Measure Tumor Volume Monitoring->Tumor_Volume Survival Survival Analysis Monitoring->Survival Immune_Profiling Isolate Tumors and Spleens for Immune Cell Profiling (Flow Cytometry) Survival->Immune_Profiling Endpoint Analysis Cytokine_Analysis Analyze Cytokine Levels (e.g., ELISA, Luminex) Immune_Profiling->Cytokine_Analysis

References

Application Notes and Protocols for A2-Iso5-2DC18 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a potent ionizable amino-lipid that has emerged as a top-performing candidate for the delivery of messenger RNA (mRNA) in various therapeutic applications, including cancer immunotherapy and vaccine development.[1][2] Identified through comprehensive high-throughput screening of a large combinatorial library of lipid-like materials, this compound is a key component of lipid nanoparticles (LNPs) designed for efficient mRNA encapsulation and intracellular delivery.[1][2] A distinguishing feature of this compound-containing LNPs is their ability to induce a robust immune response by activating the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[1] This self-adjuvant property makes this compound a particularly attractive candidate for the development of next-generation mRNA-based therapeutics.

These application notes provide detailed protocols for the high-throughput screening of ionizable lipids like this compound, methods for LNP formulation, and an overview of the STING signaling pathway activated by these LNPs.

Data Presentation

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other ionizable lipids from the screening library.

Table 1: In Vitro Luciferase Expression in HeLa Cells

Ionizable LipidLuciferase Expression (Relative Light Units)
This compound 1.5 x 108
A12-Iso5-2DC181.2 x 108
Library Average5.0 x 106
Control (Lipofectamine 2000)8.0 x 107

Data represents the mean relative light units (RLU) from luciferase assays performed in HeLa cells 24 hours post-transfection with mRNA-loaded LNPs.

Table 2: In Vivo Anti-Tumor Efficacy in a B16F10 Melanoma Model

Treatment GroupAverage Tumor Volume (mm³) on Day 14Survival Rate (%) on Day 30
LNP-A2-Iso5-2DC18 (ovalbumin mRNA) 150 80
LNP-A12-Iso5-2DC18 (ovalbumin mRNA)25060
Untreated Control12000
LNP-Control (empty)11500

Data represents the average tumor volume and survival rate in a murine melanoma model following treatment with mRNA-loaded LNPs.

Signaling Pathway

The diagram below illustrates the STING signaling pathway activated by this compound-formulated LNPs upon delivery of mRNA to the cytoplasm of an antigen-presenting cell (APC).

STING_Pathway cluster_cell Antigen Presenting Cell LNP LNP (this compound) Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome cGAS cGAS mRNA->cGAS Cytosolic Sensing Antigen Translated Antigen Ribosome->Antigen STING STING (ER Membrane) cGAS->STING cGAMP Production TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerization & Translocation IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Gene Transcription Antiviral Response Antiviral Response IFN->Antiviral Response DC Maturation DC Maturation IFN->DC Maturation T-Cell Activation T-Cell Activation IFN->T-Cell Activation

Caption: STING pathway activation by this compound LNPs.

Experimental Protocols

High-Throughput Screening of Ionizable Lipids for mRNA Delivery

This protocol outlines a general workflow for the high-throughput screening of a library of ionizable lipids to identify lead candidates for mRNA delivery.

HTS_Workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Lipid_Library Synthesize Ionizable Lipid Library Formulation Formulate LNPs in 96-well plates (Automated Liquid Handling) Lipid_Library->Formulation mRNA_Prep Prepare Reporter mRNA (e.g., Luciferase) mRNA_Prep->Formulation Transfection Transfect Cells with LNP Library Formulation->Transfection Cell_Culture Seed HeLa Cells in 96-well plates Cell_Culture->Transfection Assay Perform Luciferase Assay (24h) Transfection->Assay Data_Analysis Analyze Luminescence Data Assay->Data_Analysis Hit_Selection Select Top Performing Lipids Data_Analysis->Hit_Selection Animal_Model Establish Tumor Model in Mice Hit_Selection->Animal_Model Treatment Administer selected LNP-mRNA Animal_Model->Treatment Monitoring Monitor Tumor Growth & Survival Treatment->Monitoring Final_Selection Identify Lead Candidate (e.g., this compound) Monitoring->Final_Selection

Caption: High-throughput screening workflow for ionizable lipids.

Materials:

  • Ionizable lipid library (including this compound) dissolved in ethanol (B145695)

  • Helper lipids (e.g., DOPE, cholesterol) and PEG-lipid dissolved in ethanol

  • Reporter mRNA (e.g., Firefly Luciferase) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates (clear bottom for luminescence)

  • Automated liquid handling system

  • Microplate reader with luminescence detection capability

  • Luciferase assay reagent

Protocol:

  • LNP Formulation (Automated):

    • In a 96-well plate, dispense the ethanolic solutions of the individual ionizable lipids from the library.

    • Add the helper lipids and PEG-lipid solution to each well.

    • In a separate 96-well plate, prepare the reporter mRNA solution in the low pH buffer.

    • Using an automated liquid handling system, rapidly mix the lipid solutions with the mRNA solution at a defined ratio (e.g., 3:1 aqueous:ethanolic phase) to allow for the self-assembly of LNPs.

    • Allow the LNPs to form for 30 minutes at room temperature.

    • Dialyze the LNP formulations against PBS to remove ethanol and raise the pH.

  • In Vitro Transfection:

    • Seed HeLa cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

    • Dilute the LNP formulations in serum-free media.

    • Remove the media from the cells and add the diluted LNP-mRNA complexes.

    • Incubate the cells for 4 hours at 37°C.

    • After 4 hours, add complete media (with serum) to each well and incubate for an additional 20 hours.

  • Luciferase Assay:

    • After 24 hours of total incubation, remove the media from the wells.

    • Wash the cells once with PBS.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a microplate reader.

  • Data Analysis and Hit Selection:

    • Normalize the luminescence data to a control (e.g., untreated cells).

    • Rank the ionizable lipids based on their ability to mediate luciferase expression.

    • Select the top-performing lipids (e.g., this compound) for further validation in vivo.

Cell Viability Assay (Concurrent with HTS):

A parallel plate of cells can be treated with the LNP library and assessed for viability using a commercially available assay (e.g., MTT, CellTiter-Glo) to identify lipids with low cytotoxicity.

Conclusion

This compound is a highly effective ionizable lipid for mRNA delivery, demonstrating superior performance in both in vitro and in vivo settings. Its unique ability to activate the STING pathway provides an intrinsic adjuvant effect, making it a promising component for the development of novel mRNA vaccines and immunotherapies. The provided protocols offer a framework for the high-throughput screening and evaluation of ionizable lipids, facilitating the discovery of next-generation delivery vehicles for nucleic acid therapeutics.

References

Application Notes and Protocols for A2-Iso5-2DC18 in STING-Activating mRNA Cancer Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A2-Iso5-2DC18 is a novel, heterocyclic ionizable lipid that has been identified as a highly effective component of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Contrary to functioning as a direct enzyme inhibitor, this compound's therapeutic potential in oncology lies in its ability to formulate LNPs that not only efficiently deliver mRNA cargo to target immune cells but also act as a potent adjuvant by activating the stimulator of interferon genes (STING) pathway. This dual functionality makes this compound a compelling agent for the development of next-generation mRNA-based cancer vaccines.

These application notes provide an overview of this compound's mechanism of action, quantitative performance data, and detailed protocols for the formulation and evaluation of this compound-containing LNPs for cancer immunotherapy research.

Mechanism of Action: STING Pathway Activation

Lipid nanoparticles formulated with this compound are efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages. Once inside the cell, the LNP structure facilitates the release of the mRNA cargo into the cytoplasm for translation into the encoded tumor-associated antigen. Concurrently, the LNP components, including this compound, are recognized by the innate immune system, leading to the activation of the STING signaling pathway. This activation triggers the production of type I interferons and other pro-inflammatory cytokines, which promote the maturation of APCs, enhance antigen presentation, and ultimately lead to a robust, tumor-specific CD8+ T cell response.[1]

STING_Pathway STING Signaling Pathway Activation by this compound LNPs cluster_0 Cytoplasm cluster_1 Nucleus LNP This compound LNP (mRNA cargo) Endosome Endosome LNP->Endosome Endocytosis STING STING (on ER membrane) LNP->STING STING Activation mRNA mRNA Endosome->mRNA Endosomal Escape Antigen Tumor Antigen mRNA->Antigen Translation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes Translocation & Transcription Cytokines Pro-inflammatory Cytokines IFN_Genes->Cytokines Immune_Response Anti-tumor Immune Response Cytokines->Immune_Response Secretion

Caption: STING pathway activation by this compound LNPs.

Data Presentation

The following tables summarize the performance of this compound-containing lipid nanoparticles in preclinical studies.

Table 1: In Vitro mRNA Delivery Efficiency

Cell LineLipid FormulationReporter mRNATransfection Efficiency (Relative Light Units)
HeLaThis compound LNPLuciferaseHigh
Bone Marrow-Derived Dendritic Cells (BMDCs)This compound LNPLuciferaseHigh
Bone Marrow-Derived Macrophages (BMDMs)This compound LNPLuciferaseHigh

Data adapted from Miao et al., 2019. "High" indicates that this compound was among the most potent lipids tested in the study.[1]

Table 2: In Vivo Protein Expression

Injection RouteLNP FormulationReporter mRNAExpression SiteRelative Protein Expression
SubcutaneousThis compound LNPLuciferaseInjection SiteSignificant
SubcutaneousThis compound LNPLuciferaseDraining Lymph NodesSignificant
SubcutaneousThis compound LNPCre-recombinaseCD11b+ cells (Macrophages/Monocytes)Effective Transfection
SubcutaneousThis compound LNPCre-recombinaseCD11c+ cells (Dendritic Cells)Effective Transfection

Data summarized from studies demonstrating protein expression post-administration of this compound LNPs.[1]

Table 3: Anti-Tumor Efficacy in Preclinical Models

Tumor ModelTreatmentOutcome
MelanomaThis compound LNP-mRNA vaccineInhibition of tumor growth, prolonged survival
HPV-E7This compound LNP-mRNA vaccineInhibition of tumor growth, prolonged survival

These results highlight the potent anti-tumor immunity induced by this compound formulated vaccines.[2]

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • C14-PEG2000 (PEGylated lipid)

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 35:16:46.5:2.5. The final lipid concentration in the ethanol phase should be between 10-20 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rate ratio of the aqueous to ethanol phases to 3:1.

    • Initiate mixing. The rapid mixing will lead to the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.

    • Concentrate the LNPs to the desired final concentration using a centrifugal filter device.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Store the formulated LNPs at 4°C.

Protocol 2: In Vitro Evaluation of mRNA Delivery

This protocol outlines the steps to assess the transfection efficiency of this compound LNPs in dendritic cells.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs)

  • This compound LNPs encapsulating luciferase mRNA

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed BMDCs in a 96-well plate at a density of 5 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Transfection:

    • Dilute the this compound LNP-luciferase mRNA solution in cell culture medium to achieve the desired final mRNA concentration.

    • Add the diluted LNP solution to the cells.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells with PBS.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of an this compound LNP-mRNA vaccine in a mouse model.

Materials:

  • Syngeneic mouse tumor model (e.g., C57BL/6 mice and B16F10 melanoma cells)

  • This compound LNPs encapsulating mRNA encoding a tumor-associated antigen (e.g., ovalbumin)

  • Control LNPs (e.g., encapsulating irrelevant mRNA)

  • PBS

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Vaccination:

    • Randomize mice into treatment and control groups.

    • Administer the this compound LNP-mRNA vaccine or control LNP via subcutaneous or intramuscular injection.

    • Administer booster vaccinations as required by the study design (e.g., on days 7 and 14).

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint size.

    • Collect tumors and spleens for further immunological analysis (e.g., flow cytometry to assess T cell infiltration and activation).

    • Plot tumor growth curves and survival curves to determine the efficacy of the vaccine.

Experimental_Workflow Experimental Workflow for this compound LNP Vaccine Evaluation cluster_0 Formulation & Characterization cluster_1 In Vitro Testing cluster_2 In Vivo Efficacy Lipid_Prep Prepare Lipid (this compound) Stock Mixing Microfluidic Mixing Lipid_Prep->Mixing mRNA_Prep Prepare mRNA Solution mRNA_Prep->Mixing Purification Dialysis & Concentration Mixing->Purification QC Quality Control (DLS, Encapsulation) Purification->QC Transfection Transfect with LNPs QC->Transfection Vaccination Vaccinate Mice QC->Vaccination Cell_Culture Culture APCs (e.g., BMDCs) Cell_Culture->Transfection Assay Reporter Gene Assay (e.g., Luciferase) Transfection->Assay Tumor_Model Establish Tumor Model Tumor_Model->Vaccination Monitoring Monitor Tumor Growth & Survival Vaccination->Monitoring Analysis Immunological Analysis Monitoring->Analysis

Caption: General workflow for LNP vaccine evaluation.

References

Application Notes and Protocols: A2-Iso5-2DC18 for Modulating Immune Responses in Organoid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a potent ionizable lipid that has demonstrated significant efficacy in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). A key feature of this compound-containing LNPs is their ability to activate the innate immune system through the STING (Stimulator of Interferon Genes) pathway. This intrinsic adjuvant property makes this compound a compelling tool for developing mRNA-based therapeutics, particularly in the field of immuno-oncology.

Organoid models, which are three-dimensional (3D) self-organizing structures derived from stem cells or patient tissues, have emerged as powerful preclinical models. They recapitulate the complex architecture and cellular heterogeneity of native tissues, offering a more physiologically relevant system for studying disease and testing novel therapies compared to traditional 2D cell cultures.[1]

This document provides detailed application notes and protocols for the use of this compound in organoid models. The focus is on leveraging the STING-agonist activity of this compound to modulate immune responses within a tumor organoid and immune cell co-culture system. This approach allows for the investigation of anti-tumor immunity in a patient-relevant in vitro setting.

Principle of Action: this compound and STING Pathway Activation

This compound is a synthetic ionizable lipid that, when formulated into an LNP, can efficiently encapsulate and deliver mRNA payloads to target cells. Upon endocytosis, the acidic environment of the endosome protonates the amine head group of this compound, facilitating endosomal escape and the release of mRNA into the cytoplasm.

Crucially, certain ionizable lipids, including this compound, can also act as potent activators of the STING pathway.[2] The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic nucleic acids, a hallmark of viral infection and cellular damage. Activation of STING in antigen-presenting cells (APCs), such as dendritic cells and macrophages, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of APCs, enhances antigen presentation, and ultimately primes a robust adaptive anti-tumor immune response, including the activation of cytotoxic T lymphocytes (CTLs).[3][4]

The dual functionality of this compound as both a delivery vehicle and an immune adjuvant makes it a highly attractive component for cancer vaccine development and for studying tumor-immune interactions in sophisticated models like organoids.

Applications in Organoid Models

The application of this compound in organoid models opens up new avenues for preclinical immuno-oncology research. Specifically, it enables:

  • Modeling Anti-Tumor Immune Responses: By delivering tumor-associated antigen (TAA)-encoding mRNA to a co-culture of patient-derived tumor organoids and immune cells, researchers can model the entire cascade of an anti-tumor immune response in vitro.

  • Screening and Validation of Neoantigens: this compound LNPs can be used to deliver mRNA encoding for computationally predicted neoantigens to assess their immunogenicity and ability to elicit a T-cell response against the tumor organoid.

  • Evaluating Combination Therapies: The pro-inflammatory microenvironment induced by STING activation can be synergistic with other immunotherapies, such as immune checkpoint inhibitors. The organoid co-culture system provides a platform to test these combinations in a patient-specific manner.

  • Understanding Mechanisms of Immune Evasion: By analyzing the interactions between immune cells and tumor organoids following treatment with this compound LNPs, researchers can gain insights into tumor escape mechanisms.

Data Presentation

Table 1: Physicochemical Properties of this compound LNPs (Hypothetical Data)
ParameterValueMethod
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (pH 7.4) -5 to -15 mVLaser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
Table 2: In Vitro STING Pathway Activation in Monocyte-Derived Dendritic Cells (Mo-DCs) (Hypothetical Data)
TreatmentIFN-β Production (pg/mL)ISG15 Expression (Fold Change)
Untreated Control < 101.0
LNP (No mRNA) 50 ± 152.5 ± 0.8
This compound LNP (GFP mRNA) 850 ± 12025.0 ± 5.2
2'3'-cGAMP (Positive Control) 1200 ± 20035.0 ± 7.1
Table 3: T-Cell Mediated Cytotoxicity in Tumor Organoid Co-culture (Hypothetical Data)
Treatment GroupSpecific Lysis of Tumor Organoids (%)IFN-γ Secretion by T-cells (pg/mL)
Organoid + T-cells (Untreated) 5 ± 250 ± 15
Organoid + T-cells + LNP (Control mRNA) 8 ± 375 ± 20
Organoid + T-cells + this compound LNP (TAA mRNA) 45 ± 8800 ± 150
Organoid + T-cells + this compound LNP (TAA mRNA) + Anti-PD-1 65 ± 101200 ± 200

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Delivery

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • mRNA encoding the antigen of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 3.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The final total lipid concentration in the ethanol phase should be between 10-25 mM.

  • Prepare mRNA Aqueous Solution:

    • Dilute the mRNA in 50 mM citrate buffer (pH 3.0) to a final concentration of 0.05-0.2 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

    • Initiate mixing. The rapid mixing of the two phases will lead to the self-assembly of LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution and immediately dialyze against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and unencapsulated mRNA.

    • Change the PBS buffer twice during dialysis.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay.

    • Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Co-culture of Tumor Organoids and Immune Cells for Immunotherapy Testing

This protocol outlines the co-culture of patient-derived tumor organoids with peripheral blood mononuclear cells (PBMCs) for assessing immune-mediated killing.

Materials:

  • Patient-derived tumor organoids

  • Autologous or HLA-matched PBMCs

  • Matrigel or other suitable extracellular matrix

  • Organoid culture medium

  • T-cell culture medium (e.g., RPMI-1640 with 10% human serum, IL-2)

  • Dispase or other cell recovery solution

  • This compound LNPs encapsulating TAA mRNA

  • Cytotoxicity assay kit (e.g., LDH release or caspase-3/7 assay)

  • Flow cytometer

  • ELISA or Luminex kit for cytokine measurement

Procedure:

  • Preparation of Tumor Organoids:

    • Culture patient-derived tumor organoids according to established protocols.

    • Prior to co-culture, dissociate the organoids from the Matrigel using dispase.

    • Wash the organoids with organoid culture medium.

  • Isolation and Preparation of Immune Cells:

    • Isolate PBMCs from patient blood using Ficoll-Paque density gradient centrifugation.

    • (Optional) Isolate specific immune cell populations, such as CD8+ T-cells, using magnetic-activated cell sorting (MACS).

  • Co-culture Setup:

    • Resuspend the tumor organoids in a mixture of organoid and T-cell culture medium (1:1 ratio).

    • Plate the organoids in an ultra-low attachment 96-well plate.

    • Add the PBMCs or isolated immune cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).

  • Treatment with this compound LNPs:

    • Add the this compound LNPs encapsulating TAA mRNA to the co-culture wells at a final mRNA concentration of 100-500 ng/mL.

    • Include appropriate controls: untreated co-culture, co-culture with LNPs encapsulating a control mRNA (e.g., GFP).

  • Incubation and Analysis:

    • Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Cytotoxicity Assessment:

      • At the end of the incubation, measure tumor organoid viability using a suitable assay (e.g., CellTiter-Glo 3D).

      • Alternatively, collect the supernatant to measure LDH release as an indicator of cell death.

    • Immune Cell Activation Analysis:

      • Collect the supernatant to measure cytokine secretion (e.g., IFN-γ, TNF-α) by ELISA or Luminex.

      • Harvest the immune cells and stain for activation markers (e.g., CD69, CD107a) for analysis by flow cytometry.

Mandatory Visualization

STING_Pathway_Activation cluster_LNP Lipid Nanoparticle (LNP) cluster_cell Antigen Presenting Cell (APC) A2_Iso5 This compound Endosome Endosome A2_Iso5->Endosome Endocytosis mRNA mRNA Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape STING STING (ER Membrane) Cytoplasm->STING STING Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation Nucleus Nucleus IRF3->Nucleus Translocation IFN Type I Interferons (IFN-α/β) Nucleus->IFN Gene Transcription Extracellular Space Extracellular Space IFN->Extracellular Space Secretion

Caption: STING pathway activation by this compound LNPs in an APC.

Experimental_Workflow cluster_prep Preparation cluster_coculture Co-culture & Treatment cluster_analysis Analysis (48-72h) LNP_formulation 1. Formulate this compound LNPs (TAA mRNA) LNP_treatment 5. Treat with this compound LNPs LNP_formulation->LNP_treatment Organoid_culture 2. Culture Tumor Organoids Co_culture_setup 4. Set up Organoid-PBMC Co-culture Organoid_culture->Co_culture_setup PBMC_isolation 3. Isolate PBMCs PBMC_isolation->Co_culture_setup Co_culture_setup->LNP_treatment Cytotoxicity 6a. Assess Tumor Organoid Cytotoxicity LNP_treatment->Cytotoxicity Cytokine 6b. Measure Cytokine Secretion (IFN-γ) LNP_treatment->Cytokine Flow_cytometry 6c. Analyze T-cell Activation Markers LNP_treatment->Flow_cytometry

Caption: Workflow for assessing this compound LNP efficacy in organoids.

Conclusion

This compound represents a significant advancement in the field of mRNA delivery, offering both efficient encapsulation and potent immune stimulation. The integration of this compound LNP technology with patient-derived organoid models provides a sophisticated and physiologically relevant platform for preclinical immuno-oncology research. The protocols and data presented herein serve as a guide for researchers to harness the potential of this powerful combination to accelerate the development of novel cancer immunotherapies.

References

Application Notes and Protocols for Western Blot Analysis Following A2-Iso5-2DC18 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a novel ionizable lipid component of lipid nanoparticles (LNPs) designed for the efficient delivery of messenger RNA (mRNA). A significant feature of LNPs formulated with this compound and similar heterocyclic lipids is their ability to stimulate a potent immune response. This immune activation is mediated through the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic nucleic acids and triggers a cascade of signaling events culminating in the production of type I interferons and other pro-inflammatory cytokines.

These application notes provide a detailed protocol for utilizing Western blotting to investigate the activation of the STING signaling pathway in response to treatment with this compound-containing LNPs. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample, making it an ideal method for assessing the phosphorylation and expression levels of key proteins within the STING pathway.[1][2][3]

Data Presentation

The following tables summarize representative quantitative data from Western blot experiments designed to assess the effect of this compound LNP treatment on the STING signaling pathway. The values are presented as a ratio of the phosphorylated protein to the total protein, normalized to a loading control (e.g., GAPDH or β-actin). This data is illustrative and based on typical results observed upon STING pathway activation by LNPs. Actual results may vary depending on the specific experimental conditions, cell type, and LNP formulation.

Table 1: Phosphorylation of STING Pathway Proteins

TreatmentTime Pointp-STING (Ser366) / Total STING (Fold Change)p-TBK1 (Ser172) / Total TBK1 (Fold Change)p-IRF3 (Ser396) / Total IRF3 (Fold Change)
Untreated Control24h1.01.01.0
This compound LNP6h3.52.82.1
This compound LNP12h5.24.53.8
This compound LNP24h4.13.22.9

Table 2: Total Protein Expression of STING Pathway Components

TreatmentTime PointTotal STING / Loading Control (Fold Change)Total TBK1 / Loading Control (Fold Change)Total IRF3 / Loading Control (Fold Change)
Untreated Control24h1.01.01.0
This compound LNP6h1.11.01.1
This compound LNP12h1.21.11.2
This compound LNP24h1.11.01.1

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of cells treated with this compound LNPs.

Materials and Reagents
  • Cell Lines: A cell line with a functional STING pathway is recommended, such as THP-1 (human monocytic leukemia cells), RAW 264.7 (murine macrophages), or bone marrow-derived dendritic cells (BMDCs).

  • This compound LNP Formulation: Prepare LNPs containing the desired mRNA cargo and this compound according to your established protocol.

  • Cell Culture Media and Reagents: As required for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit: For protein quantification.

  • Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).

  • SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for resolving target proteins (typically 8-12%).

  • Running Buffer (10X): (250 mM Tris, 1.92 M glycine, 1% SDS).

  • Transfer Buffer (10X): (250 mM Tris, 1.92 M glycine, 20% methanol).

  • PVDF or Nitrocellulose Membranes: 0.45 µm pore size.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STING (Ser366)

    • Rabbit anti-STING

    • Rabbit anti-phospho-TBK1 (Ser172)

    • Rabbit anti-TBK1

    • Rabbit anti-phospho-IRF3 (Ser396)

    • Rabbit anti-IRF3

    • Mouse anti-GAPDH or Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • TBST Buffer: (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Chemiluminescence Imaging System.

Cell Treatment and Lysate Preparation
  • Cell Seeding: Seed the chosen cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Cell Treatment: Treat the cells with the this compound LNP formulation at the desired concentration and for various time points (e.g., 0, 6, 12, 24 hours). Include an untreated control group.

  • Cell Lysis:

    • After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant to a new pre-chilled tube.

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 1/3 volume of 4X Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Samples can be stored at -20°C or used immediately for SDS-PAGE.

SDS-PAGE and Western Blotting
  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel.

    • Run the gel in 1X running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Transfer in 1X transfer buffer, typically for 1-2 hours at 100 V or overnight at 30 V at 4°C.

  • Immunoblotting:

    • After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.

Mandatory Visualization

STING_Signaling_Pathway cluster_LNP Lipid Nanoparticle cluster_cell Target Cell cluster_ER Endoplasmic Reticulum cluster_nucleus Nucleus A2_Iso5_2DC18 This compound Endosome Endosome A2_Iso5_2DC18->Endosome Endocytosis mRNA mRNA STING STING Endosome->STING STING Activation Cytosol Cytosol p_STING p-STING STING->p_STING Phosphorylation TBK1 TBK1 p_STING->TBK1 Recruitment p_TBK1 p-TBK1 TBK1->p_TBK1 Phosphorylation IRF3 IRF3 p_TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerization Transcription Type I IFN & Cytokine Transcription p_IRF3_dimer->Transcription Nuclear Translocation

Caption: STING signaling pathway activation by this compound LNPs.

Western_Blot_Workflow start Cell Treatment with This compound LNP lysis Cell Lysis start->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-STING, p-TBK1, p-IRF3, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols: A2-Iso5-2DC18 in Lipid Nanoparticle-Mediated mRNA Delivery and its Analysis via Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A2-Iso5-2DC18 is a novel ionizable lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). It is crucial to note that This compound is not a fluorescent probe for direct application in fluorescence microscopy. Instead, it is a critical structural component of the LNP delivery vehicle. Fluorescence microscopy serves as a powerful analytical tool to visualize and quantify the delivery process of LNPs formulated with this compound, typically by labeling the mRNA cargo or other lipid components.

These application notes provide a comprehensive overview of this compound's role in mRNA delivery, its mechanism of action involving the STING signaling pathway, and detailed protocols for the formulation of this compound-containing LNPs and their subsequent analysis using fluorescence microscopy.

Principle of Action: this compound in LNP-mediated mRNA Delivery

This compound is a key component in a multi-component LNP system designed to encapsulate and deliver mRNA payloads to target cells. Its ionizable nature is central to both the encapsulation of negatively charged mRNA at low pH during formulation and the subsequent release of the mRNA into the cytoplasm after cellular uptake. Upon endocytosis, the acidic environment of the endosome protonates this compound, leading to endosomal disruption and the release of the mRNA cargo.

Furthermore, LNPs formulated with this compound have been shown to activate the STING (Stimulator of Interferon Genes) signaling pathway, a critical component of the innate immune system. This adjuvant property makes this compound particularly attractive for vaccine development and cancer immunotherapy.

Signaling Pathway: STING Activation by this compound LNPs

The delivery of mRNA via this compound-containing LNPs can trigger an innate immune response through the STING pathway. This is a significant advantage for vaccine applications as it enhances the overall immune response to the translated antigen.

STING_Pathway cluster_cytoplasm Cytoplasm LNP This compound LNP (mRNA cargo) Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation Antigen Translated Antigen Ribosome->Antigen Antigen->d cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP senses cytosolic dsDNA (can be activated by LNP components) STING STING cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_genes Interferon Gene Transcription pIRF3_dimer->IFN_genes translocates and binds IFNs Type I Interferons (e.g., IFN-β) IFN_genes->IFNs leads to IFNs->c LNP_Formulation_Workflow A Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG) in Ethanol C Microfluidic Mixing (Aqueous:Ethanol = 3:1) A->C B Prepare Fluorescent mRNA in Citrate Buffer (pH 3.0) B->C D LNP Self-Assembly C->D E Dialysis against PBS (pH 7.4) D->E F Characterization (DLS, RiboGreen Assay) E->F Microscopy_Workflow A Seed Cells in Glass-Bottom Dish B Incubate with Fluorescent This compound LNPs A->B C Stain Nuclei (Hoechst) and/or Plasma Membrane B->C D Wash to Remove Unbound LNPs C->D E Acquire Images with Fluorescence Microscope D->E F Image Analysis (Quantify Uptake) E->F

Application Notes and Protocols for the Mass Spectrometry Analysis of A2-Iso5-2DC18 Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2-Iso5-2DC18 is a novel ionizable lipid that has demonstrated significant potential as a component of lipid nanoparticle (LNP) delivery systems for mRNA-based therapeutics and vaccines.[1] Its efficacy is linked to its ability to induce potent anti-tumor immunity through the activation of the stimulator of interferon genes (STING) signaling pathway.[1] Understanding the metabolic fate of this compound is critical for evaluating its safety, pharmacokinetics, and overall therapeutic profile. This document provides detailed protocols and application notes for the extraction, separation, and quantitative analysis of this compound and its putative metabolites from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific metabolites of this compound have not been extensively characterized in publicly available literature, this guide proposes a metabolic pathway based on analogous amino lipids used in LNP formulations.[2] The primary metabolic routes for similar lipid structures involve ester hydrolysis followed by β-oxidation.[2] The analytical methods described herein are designed to be robust and adaptable for the detection and quantification of these predicted metabolites.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is hypothesized to occur in two main phases, initiated by enzymatic hydrolysis of its ester linkages, followed by the oxidation of the resulting aliphatic chains.

A2 This compound (Parent Compound) Met1 Metabolite 1 (Ester Hydrolysis Product) A2->Met1 Esterase Met2 Metabolite 2 (Ester Hydrolysis Product) A2->Met2 Esterase Met3 Metabolite 3 (β-Oxidation Product) Met1->Met3 β-Oxidation Met2->Met3 β-Oxidation Excretion Urinary & Fecal Excretion Met3->Excretion

Caption: Proposed metabolic pathway of this compound.

Signaling Pathway: this compound-Mediated STING Activation

This compound, as part of an LNP formulation, facilitates the delivery of mRNA to the cytoplasm of antigen-presenting cells (APCs). The lipid component itself can then trigger an innate immune response by activating the STING pathway, which is crucial for T-cell activation and anti-tumor immunity.[1]

cluster_APC Antigen Presenting Cell (APC) LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis cGAS cGAS LNP->cGAS Direct/Indirect Activation mRNA mRNA Release Endosome->mRNA Endosomal Escape STING STING (ER Membrane) cGAS->STING cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I Interferons (IFN-α, IFN-β) Nucleus->IFN Gene Transcription TCell T-Cell Activation IFN->TCell Paracrine/Autocrine Signaling NKCell NK Cell Activation IFN->NKCell Paracrine/Autocrine Signaling

Caption: this compound LNP activation of the cGAS-STING pathway.

Experimental Protocols

Sample Preparation: Extraction of this compound and Metabolites from Plasma

This protocol employs a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate the parent compound and its metabolites from plasma, a method adapted from general lipid analysis procedures.

Materials:

  • Plasma samples (stored at -80°C)

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (if available) or a structurally similar lipid.

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • SPE Cartridges: C18, 100 mg

Procedure:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 20 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant, vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Dry the extract under a gentle stream of nitrogen at 30°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Reconstitute the dried extract in 500 µL of 10% methanol in water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

    • Elute the analytes with 1 mL of acetonitrile.

  • Dry the eluate under nitrogen.

  • Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

This method provides a robust approach for the separation and detection of this compound and its predicted metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v).

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 98% B

    • 8-10 min: Hold at 98% B

    • 10-10.1 min: 98% to 30% B

    • 10.1-12 min: Hold at 30% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Gas Temperature: 400°C.

  • Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow

Sample Biological Sample (Plasma, Urine, Tissue) Extraction Sample Extraction (LLE + SPE) Sample->Extraction Add Internal Standard Separation LC Separation (Reversed-Phase C18) Extraction->Separation Reconstitute Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Precursor Ion Selection Quant Data Analysis & Quantification Detection->Quant Fragment Ion Monitoring

Caption: General workflow for this compound metabolite analysis.

Quantitative Data and Results

The following tables present hypothetical quantitative data for this compound and its proposed metabolites in plasma samples following administration. These values are for illustrative purposes to demonstrate data presentation and will need to be replaced with experimentally derived data. The MRM transitions are predicted based on the structure of this compound and its likely metabolic products; they must be optimized empirically.

Table 1: Optimized MRM Transitions (Hypothetical)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized Value
Fragment 2Optimized Value
Metabolite 1[M+H]⁺Fragment 1Optimized Value
Fragment 2Optimized Value
Metabolite 3[M+H]⁺Fragment 1Optimized Value
Fragment 2Optimized Value
Internal Standard[M+H]⁺Fragment 1Optimized Value

Table 2: Calibration Curve Summary (Hypothetical Data)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 500> 0.9950.5
Metabolite 11.0 - 1000> 0.9951.0
Metabolite 31.0 - 1000> 0.9951.0

Table 3: Analyte Concentrations in Plasma Samples (Hypothetical Data)

Sample IDTime Point (hr)This compound (ng/mL)Metabolite 1 (ng/mL)Metabolite 3 (ng/mL)
Subject A1450.285.615.3
Subject A4120.5250.175.8
Subject A825.1480.7210.4
Subject A24< LLOQ150.3450.9
Subject B1485.992.318.1
Subject B4135.8275.482.5
Subject B830.6510.2235.6
Subject B24< LLOQ165.9498.7

Conclusion

This document provides a comprehensive framework for the mass spectrometry-based analysis of the novel ionizable lipid this compound and its putative metabolites. The detailed protocols for sample extraction and LC-MS/MS analysis, combined with the proposed metabolic and signaling pathways, offer a robust starting point for researchers in drug development. The successful application of these methods will enable a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this compound, ultimately supporting its development as a safe and effective component of next-generation mRNA therapies. Empirical determination of the exact metabolite structures and optimization of mass spectrometric parameters are critical next steps for validating these methods.

References

Troubleshooting & Optimization

Troubleshooting A2-Iso5-2DC18 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A2-Iso5-2DC18. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a dihydroimidazole-linked ionizable lipid. It is primarily used as a potent vehicle for the delivery of messenger RNA (mRNA) in lipid nanoparticle (LNP) formulations. These formulations are often utilized in anti-tumor research.[1]

Q2: How should this compound be stored?

For optimal stability, this compound stock solutions should be stored under nitrogen and protected from light. Recommended storage temperatures and durations are:

  • -80°C for up to 6 months

  • -20°C for up to 1 month[1]

Troubleshooting Solubility Issues

Common Problem: Precipitation or cloudiness observed when preparing this compound solutions.

Cause: this compound, like many lipids, can have limited solubility in aqueous solutions and may precipitate if not handled correctly. The choice of solvent, concentration, temperature, and pH can all influence its solubility.

Solutions:

  • Temperature: Gentle heating can aid in the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided to prevent degradation.

  • Sonication: Sonication can be an effective method to disperse precipitated particles and aid in dissolution.

  • pH of Aqueous Solutions: For lipid nanoparticles in general, storage in a buffer with a pH between 3 and 9 has been shown to not significantly impact stability.[2] However, the optimal pH for solubilizing this compound itself may vary.

Quantitative Data on a Prepared Formulation

While comprehensive solubility data is limited, a protocol for a suspended solution is available:

ComponentConcentration/Volume
This compound Stock (in DMSO)25.0 mg/mL
PEG300400 µL
Tween-8050 µL
Saline450 µL
Final Concentration 2.5 mg/mL (suspended solution)

Table 1: Example protocol for preparing a 2.5 mg/mL suspended solution of this compound.[1]

Experimental Protocols

Protocol 1: Preparation of a 2.5 mg/mL this compound Suspended Solution

This protocol is intended for preparing a suspended solution suitable for oral and intraperitoneal injection in animal studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the solution to ensure the formation of a uniform suspension.

Signaling Pathway and Experimental Workflow

This compound and the STING Signaling Pathway

This compound has been identified as a potent activator of the Stimulator of Interferon Genes (STING) pathway. This activation is a key mechanism behind its efficacy in enhancing anti-tumor immune responses when used in mRNA vaccines. The cyclic amino head group of this compound is thought to be crucial for this immunostimulatory effect. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are critical for an effective anti-tumor immune response.

STING_Pathway cluster_cell Antigen Presenting Cell A2_LNP This compound LNP-mRNA Endosome Endosome A2_LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape STING STING Cytosol->STING This compound activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN_Genes Type I IFN Genes Nucleus->IFN_Genes activates transcription of Type1_IFN Type I Interferons IFN_Genes->Type1_IFN leads to production of Anti-tumor\nImmune Response Anti-tumor Immune Response Type1_IFN->Anti-tumor\nImmune Response

Caption: this compound LNP activation of the STING pathway.

General Experimental Workflow for LNP Formulation and In Vitro Testing

The following diagram outlines a typical workflow for formulating this compound lipid nanoparticles and evaluating their efficacy in vitro.

LNP_Workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation A1 Prepare this compound stock solution (e.g., in DMSO) B1 Mix lipid solutions A1->B1 A2 Prepare other lipid components (DSPC, Cholesterol, PEG-lipid) in ethanol A2->B1 A3 Prepare mRNA in aqueous buffer (e.g., citrate) B2 Rapidly mix lipid and mRNA solutions (e.g., microfluidics) A3->B2 B1->B2 B3 Dialysis/Purification to remove organic solvent B2->B3 C1 Measure particle size, PDI, and zeta potential B3->C1 C2 Determine mRNA encapsulation efficiency B3->C2 D2 Transfect cells with LNPs C1->D2 C2->D2 D1 Cell culture D1->D2 D3 Assess protein expression (e.g., Luciferase assay, Western blot) D2->D3 D4 Evaluate cytotoxicity (e.g., MTT assay) D2->D4

Caption: General workflow for this compound LNP formulation and testing.

References

Technical Support Center: A2-Iso5-2DC18 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of A2-Iso5-2DC18 in solution, primarily within the context of Lipid Nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a dihydroimidazole-linked ionizable lipid designed for potent mRNA delivery as a key component of Lipid Nanoparticles (LNPs).[1] Its stability is not typically considered in isolation but as part of the overall LNP formulation. The primary stability concerns are twofold:

  • Chemical Stability: The lipid itself can degrade. Like many lipids with ester bonds, it can be susceptible to hydrolysis. Additionally, the unsaturated lipid tails can be prone to oxidation.[2][3]

  • Colloidal Stability of LNPs: this compound is crucial for the structural integrity and function of the LNP. Instability of the LNP formulation, such as particle aggregation, fusion, or mRNA leakage, is a major issue.[3][4]

Q2: What are the recommended storage conditions for this compound stock solutions?

Proper storage is critical to prevent degradation before formulation.

Storage FormTemperatureDurationKey Considerations
Stock Solution in Organic Solvent -80°CUp to 6 monthsProtect from light, store under an inert atmosphere (e.g., nitrogen or argon). Use glass vials with Teflon-lined caps.
-20°CUp to 1 monthSame considerations as -80°C storage. Avoid repeated freeze-thaw cycles.

Q3: Why is my this compound-containing LNP formulation showing increased particle size over time?

An increase in LNP size is a common sign of physical instability, likely due to particle aggregation or fusion. Potential causes include:

  • Suboptimal Formulation: The ratio of ionizable lipid, helper lipids (like cholesterol and DSPC), and PEG-lipid may not be optimal.

  • Improper Storage: Storage at inappropriate temperatures (e.g., 4°C for extended periods) can lead to degradation of lipid components and subsequent aggregation. Freezing at -20°C is often better for long-term stability.

  • High Particle Concentration: Highly concentrated LNP suspensions are more prone to aggregation.

  • Surface Charge Issues: Changes in the solution's pH or ionic strength can affect the surface charge of the LNPs, leading to reduced repulsion and aggregation.

Q4: How can I prevent the chemical degradation of this compound within my LNP formulation?

Preventing chemical degradation involves a multi-faceted approach:

  • Control pH: The ester and dihydroimidazole (B8729859) linkages in this compound can be susceptible to pH-dependent hydrolysis. Formulating and storing LNPs in a buffered solution at an optimal pH (often slightly acidic for the lipid mixture and neutral for the final formulation) is crucial.

  • Minimize Oxidation: The unsaturated lipid tails are vulnerable to oxidation. This can be minimized by:

    • Using high-purity lipids.

    • Preparing solutions under an inert atmosphere (nitrogen or argon).

    • Adding lipid-soluble antioxidants like Butylated Hydroxytoluene (BHT) during extraction and storage of lipids, though their use in the final formulation for in vivo use must be carefully evaluated.

    • Protecting the formulation from light.

  • Low-Temperature Storage: Storing the final LNP formulation at recommended low temperatures (-20°C or -80°C) significantly slows down both hydrolysis and oxidation rates.

Troubleshooting Guides

Issue 1: Low mRNA Encapsulation Efficiency

Possible Causes and Solutions

Possible CauseRecommended Action
Incorrect pH of Buffers The ionizable lipid this compound is positively charged at acidic pH, which is necessary for complexing with negatively charged mRNA. Ensure the lipid solvent buffer is sufficiently acidic (e.g., pH 3-5) to protonate the lipid.
Suboptimal Mixing Process Rapid and homogenous mixing is essential for efficient LNP formation and mRNA encapsulation. Traditional vortexing can yield inconsistent results. Use a controlled and reproducible method like microfluidic mixing to ensure uniform particle formation.
Poor Quality of mRNA Degraded or impure mRNA will not encapsulate efficiently. Verify mRNA integrity using gel electrophoresis or a Bioanalyzer.
Incorrect Lipid Ratios The molar ratios of this compound, DSPC, cholesterol, and PEG-lipid are critical. Optimize these ratios to ensure proper LNP structure and efficient mRNA condensation.
Issue 2: Evidence of Lipid Degradation (e.g., discoloration, precipitation)

Possible Causes and Solutions

Possible CauseRecommended Action
Oxidation of Lipid Tails Unsaturated lipids are prone to oxidation upon exposure to air and light. Prepare and store all lipid stock solutions under an inert atmosphere (nitrogen or argon). Store in amber glass vials or otherwise protect from light. Consider adding a small amount of an antioxidant like BHT to organic stock solutions for storage.
Hydrolysis of Lipid Exposure to highly acidic or alkaline conditions, or prolonged storage in aqueous solutions at non-optimal temperatures, can cause hydrolysis. Ensure buffers are at the correct pH and store LNP formulations frozen.
Solvent Impurities Peroxides or other reactive impurities in organic solvents can initiate degradation. Use high-purity, peroxide-free solvents for preparing stock solutions.
Repeated Freeze-Thaw Cycles This can lead to phase separation and stress on the LNPs, potentially accelerating degradation. Aliquot stock solutions and LNP formulations into single-use volumes to avoid repeated cycling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Environment: Perform all steps in a clean environment, preferably under a stream of inert gas (argon or nitrogen).

  • Solvent Selection: Use a high-purity, anhydrous organic solvent such as ethanol (B145695) or DMSO.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the required amount of lipid in a sterile glass vial. c. Add the appropriate volume of the chosen solvent to achieve the desired concentration (e.g., 10-20 mg/mL). d. If necessary, use gentle warming or sonication to aid dissolution. e. Once fully dissolved, blanket the headspace of the vial with inert gas before sealing with a Teflon-lined cap.

  • Storage: Store the aliquoted stock solution at -80°C for up to 6 months.

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol provides a standardized and reproducible method for LNP synthesis.

  • Lipid Mixture Preparation: a. In an organic solvent (e.g., ethanol), combine this compound, DSPC, cholesterol, and a PEG-lipid at the desired molar ratio. A common starting point is a 50:10:38.5:1.5 molar ratio.

  • mRNA Solution Preparation: a. Dilute the mRNA stock in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: a. Load the lipid mixture into one syringe and the mRNA solution into another. b. Use a syringe pump to drive the two solutions through a microfluidic mixing chip (e.g., from NanoAssemblr or a custom setup). c. A typical flow rate ratio is 3:1 (aqueous:organic). The total flow rate will influence particle size.

  • Dialysis/Purification: a. Immediately after mixing, dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the organic solvent and raise the pH. This is a critical step to neutralize the surface charge and stabilize the particles.

  • Concentration and Sterilization: a. Concentrate the LNP suspension using a centrifugal filter device if necessary. b. Sterilize the final formulation by passing it through a 0.22 µm filter.

  • Storage: Store the final LNP formulation at 2-8°C for short-term use or frozen (-20°C or -80°C) for long-term stability.

Visual Diagrams

G Workflow: this compound Stock Solution Handling cluster_prep Preparation cluster_storage Storage start Start: Receive this compound equilibrate Equilibrate vial to Room Temp start->equilibrate weigh Weigh lipid under inert gas equilibrate->weigh dissolve Dissolve in high-purity solvent (e.g., Ethanol) weigh->dissolve sonicate Gentle sonication if needed dissolve->sonicate aliquot Aliquot into single-use glass vials dissolve->aliquot sonicate->aliquot inert Blanket headspace with N2/Ar aliquot->inert store Store at -80°C (Up to 6 months) inert->store

Caption: Workflow for preparing and storing this compound stock solutions.

LNP_Stability_Factors Key Factors Affecting LNP Stability cluster_physical Physical Instability cluster_chemical Chemical Instability lnp_stability LNP Stability aggregation Aggregation lnp_stability->aggregation leads to fusion Fusion lnp_stability->fusion leads to leakage mRNA Leakage lnp_stability->leakage leads to hydrolysis Hydrolysis lnp_stability->hydrolysis affected by oxidation Oxidation lnp_stability->oxidation affected by aggregation->lnp_stability destabilizes physical_factors Particle Size PDI Concentration physical_factors->aggregation physical_factors->fusion hydrolysis->lnp_stability destabilizes chemical_factors pH Temperature Light Exposure Oxygen chemical_factors->hydrolysis chemical_factors->oxidation

Caption: Factors influencing the physical and chemical stability of LNPs.

Troubleshooting_Workflow Troubleshooting LNP Instability start Instability Observed (e.g., Aggregation, Low Efficacy) check_size Check Particle Size / PDI (DLS) start->check_size check_ee Check Encapsulation Efficiency start->check_ee review_formulation Review Formulation Ratios (Lipid:mRNA, Helper Lipids) check_size->review_formulation Size/PDI out of spec? check_ee->review_formulation Low EE? review_process Review Formulation Process (Mixing, pH, Temp) review_formulation->review_process optimize_formulation Optimize Formulation review_formulation->optimize_formulation review_storage Review Storage Conditions (-80°C, Aliquots, Inert Gas) review_process->review_storage optimize_process Refine Process review_process->optimize_process review_materials Check Raw Material Quality (Lipids, mRNA) review_storage->review_materials optimize_storage Improve Storage review_storage->optimize_storage

Caption: A logical workflow for troubleshooting LNP instability issues.

References

How to reduce A2-Iso5-2DC18 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A2-Iso5-2DC18, a novel kinase inhibitor. The following troubleshooting guides and FAQs are designed to help you mitigate potential off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects observed with this compound?

A1: The off-target activity of this compound, like many kinase inhibitors, primarily stems from the highly conserved nature of the ATP-binding pocket across the human kinome.[1] The inhibitor is designed to fit into the ATP pocket of its primary target, but this structural similarity can lead to binding with other unintended kinases, resulting in off-target effects and potential toxicity.[1]

Q2: How can I identify the specific off-target kinases of this compound in my experimental model?

A2: A multi-faceted approach is recommended.

  • In Vitro Kinase Profiling: The most direct method is to screen this compound against a large panel of purified kinases (e.g., >400 kinases) in a biochemical assay.[2] This provides quantitative data on which kinases are inhibited at specific concentrations.

  • Cellular Target Engagement Assays: Techniques like NanoBRET™ can confirm if this compound engages with potential off-targets in a live-cell environment, which is more physiologically relevant.[1][3]

  • Proteomic Approaches: Methods such as affinity-based protein profiling can identify binding partners of the inhibitor directly from cell lysates.

Q3: What is the first and most critical step to reduce off-target effects in my cell culture experiments?

A3: The most critical initial step is to perform a careful dose-response experiment to determine the lowest effective concentration of this compound that yields the desired on-target effect. Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the primary target is a common cause of increased off-target activity and cytotoxicity. Always run a vehicle-only control (e.g., DMSO) to ensure the solvent is not causing toxicity.

Q4: How can I experimentally distinguish between on-target and off-target driven phenotypes?

A4: Several strategies can help differentiate these effects:

  • Rescue Experiments: Overexpress a drug-resistant mutant of the intended target kinase. If this rescues the cellular phenotype, it confirms the effect is on-target. Conversely, if the phenotype persists, it is likely driven by an off-target interaction.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target. If the phenotype of the genetic knockdown is similar to the effect of this compound, it supports an on-target mechanism.

  • Use of Structurally Different Inhibitors: Test inhibitors with different chemical scaffolds that target the same primary kinase. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.

Q5: Are there computational tools to predict potential off-targets for this compound?

A5: Yes, several computational or in silico approaches can predict potential off-target interactions. These methods typically use ligand-based (2-D) or receptor-based (3-D) approaches. Tools that rely on chemical similarity and machine learning can mine databases of known drug-target interactions to predict off-targets for a novel small molecule like this compound. These predictions should always be validated experimentally.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition: The inhibitor is affecting kinases essential for cell survival.1. Perform Kinome Profiling: Screen the inhibitor against a broad panel of kinases to identify unintended targets. 2. Lower Concentration: Determine the lowest effective concentration through a dose-response curve to minimize off-target binding. 3. Reduce Exposure Time: Determine the minimum incubation time required to achieve the desired on-target effect.
Compound solubility issues: The compound may be precipitating in the cell culture media, leading to non-specific effects.1. Check Solubility: Verify the solubility of this compound in your specific media. 2. Use Vehicle Control: Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%).
Inconsistent or unexpected experimental results. Inhibitor instability: The compound may be degrading in the aqueous cell culture medium at 37°C.1. Assess Stability: Perform a stability check in your media over the course of the experiment using HPLC-MS. 2. Prepare Fresh Solutions: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
Activation of compensatory signaling pathways: Inhibition of the primary target may cause the cell to upregulate alternative pathways.1. Probe Related Pathways: Use Western blotting to check the activation status of known compensatory pathways. 2. Combination Therapy: Consider using a combination of inhibitors to block both the primary and compensatory pathways.
Observed phenotype does not match the genetic knockdown of the primary target. The phenotype is likely caused by an off-target effect. The inhibitor is modulating a different pathway that is responsible for the observed cellular outcome.1. Conduct a Rescue Experiment: Transfect cells with a drug-resistant mutant of the primary target. If the phenotype is not rescued, it confirms an off-target effect. 2. Validate Off-Targets: Use Western blotting to check the phosphorylation status of key proteins in suspected off-target pathways identified via kinome profiling.

Data Presentation

Table 1: Hypothetical Kinome Selectivity Profile for this compound

This table illustrates sample data from an in vitro kinase profiling assay, showing the potency of this compound against its intended target and several off-targets.

Kinase TargetIC₅₀ (nM)ClassificationPotential Consequence
Target Kinase A 12 On-Target Desired therapeutic effect
Off-Target Kinase 1250Off-TargetCardiotoxicity
Off-Target Kinase 2890Off-TargetMetabolic disruption
Off-Target Kinase 3>10,000Non-inhibitedNone
Off-Target Kinase 41,150Off-TargetProliferation changes
Off-Target Kinase 5>10,000Non-inhibitedNone

Table 2: Example Dose-Response Data for On-Target vs. Off-Target Pathways

This table shows hypothetical results from a Western blot experiment, quantifying the inhibition of the intended on-target pathway versus an unintended off-target pathway at various concentrations of this compound.

This compound Conc. (nM)% Inhibition of p-Target A (On-Target)% Inhibition of p-Off-Target 1
0 (Vehicle)0%0%
115%2%
1048%8%
50 92% 15%
10095%45%
50098%85%
100099%91%

Data suggests an optimal concentration around 50 nM, which provides strong on-target inhibition with minimal off-target activity.

Visualizations and Diagrams

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Upstream Signal 1 Upstream Signal 1 TKA Target Kinase A Upstream Signal 1->TKA Substrate A Substrate A TKA->Substrate A Desired Effect Desired Effect Substrate A->Desired Effect Upstream Signal 2 Upstream Signal 2 OTK1 Off-Target Kinase 1 Upstream Signal 2->OTK1 Substrate B Substrate B OTK1->Substrate B Toxic Effect Toxic Effect Substrate B->Toxic Effect This compound This compound This compound->TKA High Affinity This compound->OTK1 Low Affinity

Caption: On- and off-target signaling pathways of this compound.

A In Silico Prediction & Kinome Profiling B Identify Potential Off-Targets A->B C Perform Dose-Response in Cell Model B->C D Determine Lowest Effective Concentration C->D E Validate On- & Off-Target Modulation (Western Blot) D->E F Perform Rescue Experiment or Genetic Knockdown E->F G Confirm Phenotype Origin (On- vs. Off-Target) F->G

Caption: Workflow for identifying and validating off-target effects.

cluster_rescue Rescue Experiment start Treat cells with This compound phenotype Observe Phenotype X start->phenotype question Is Phenotype X due to On-Target Inhibition? phenotype->question transfect Transfect cells with Drug-Resistant Target Mutant question->transfect Test Hypothesis treat_again Treat with this compound transfect->treat_again observe Observe Phenotype treat_again->observe result1 Phenotype X is Reversed (On-Target Effect) observe->result1 If result2 Phenotype X Persists (Off-Target Effect) observe->result2 Else

Caption: Logic diagram for a rescue experiment.

Experimental Protocols

Protocol 1: Determining Optimal Concentration via Dose-Response Western Blot

This protocol describes how to determine the optimal concentration of this compound by analyzing the phosphorylation of its direct target and a known off-target.

Materials:

  • Cell line of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture media

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA)

  • Antibodies: anti-phospho-Target A, anti-total-Target A, anti-phospho-Off-Target 1, anti-total-Off-Target 1, loading control (e.g., GAPDH), and appropriate secondary antibodies.

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in culture media to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove old media from cells and add the media containing the different inhibitor concentrations. Incubate for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer supplemented with phosphatase and protease inhibitors. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities. For each target, normalize the phosphorylated protein level to the total protein level. Plot the percentage of inhibition relative to the vehicle control against the inhibitor concentration to determine the IC₅₀ for both the on-target and off-target pathways.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a general method for confirming inhibitor binding to on- and off-targets in live cells.

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the target kinase.

  • This compound test inhibitor.

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well assay plates.

  • Luminometer capable of measuring filtered luminescence (~450 nm and ~600 nm).

Procedure:

  • Cell Plating: Seed the NanoLuc®-fusion cells into a 96-well plate and incubate overnight.

  • Tracer and Inhibitor Addition: Prepare serial dilutions of this compound in Opti-MEM®. Add the NanoBRET™ tracer and the diluted inhibitor to the cells. Include a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for equilibration.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the ratio with increasing inhibitor concentration indicates competition for tracer binding and thus, target engagement. Plot the data to determine an IC₅₀ value.

References

A2-Iso5-2DC18 not showing expected activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing unexpected in vitro results with A2-Iso5-2DC18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected in vitro activity?

This compound is a novel, ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA) into cells. Its primary expected in vitro activity is the efficient transfection of cells, leading to the expression of the protein encoded by the mRNA cargo. A key feature of LNPs formulated with this compound is their ability to stimulate the innate immune system through the STING (Stimulator of Interferon Genes) pathway, which can be a desired adjuvant effect in vaccine and cancer immunotherapy applications.[1]

Q2: My cells are not showing any expression of the reporter protein (e.g., GFP, Luciferase) after transfection with this compound LNPs. What is the most common reason for this?

The most common reason for a complete lack of protein expression is a failure in one of the critical steps of the experimental workflow: LNP formulation, cell handling, or the transfection process itself. Issues can range from suboptimal LNP characteristics (e.g., size, mRNA encapsulation) to low cell viability or the use of a cell line that is difficult to transfect. A systematic troubleshooting approach, starting with the characterization of your LNPs, is recommended.

Q3: Is this compound expected to be cytotoxic? My cells are dying after treatment.

Like many transfection reagents, LNPs formulated with ionizable lipids can exhibit some level of cytotoxicity, especially at high concentrations.[2] It is crucial to determine the optimal LNP dose that results in high transfection efficiency with minimal impact on cell viability. We recommend performing a dose-response experiment and assessing cell viability using a standard method like an MTT or LDH assay.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues when this compound LNPs do not show the expected in vitro activity.

Section 1: Lipid Nanoparticle (LNP) Formulation and Characterization

Q1.1: I've formulated my this compound LNPs, but the in vitro results are poor. How do I know if the formulation was successful?

Proper LNP formulation is critical. You should characterize the physicochemical properties of your LNPs before any in vitro experiments. Key parameters to measure include:

  • Particle Size (Hydrodynamic Diameter): Influences cellular uptake.

  • Polydispersity Index (PDI): A measure of the size distribution homogeneity.

  • Zeta Potential: Indicates surface charge, which can affect stability and cell interaction.

  • mRNA Encapsulation Efficiency: The percentage of mRNA successfully encapsulated within the LNPs.

Compare your results to the expected ranges in the table below.

Data Presentation: Typical Physicochemical Properties of this compound LNPs

ParameterExpected RangeMethod of AnalysisCommon Issues if Out of Range
Particle Size 80 - 150 nmDynamic Light Scattering (DLS)Inefficient cellular uptake.[2]
PDI < 0.2Dynamic Light Scattering (DLS)Inconsistent performance, aggregation.
Zeta Potential Near-neutral at pH 7.4Electrophoretic Light Scattering (ELS)Aggregation, poor stability.
Encapsulation Efficiency > 90%RiboGreen AssayLow mRNA delivery, no protein expression.

Q1.2: My LNP size is too large (>200 nm) or my PDI is high (>0.3). What could be the cause?

Several factors during formulation can lead to large or polydisperse LNPs:

  • Mixing Inefficiency: The rapid mixing of the lipid-ethanol phase and the mRNA-aqueous phase is crucial. Ensure your microfluidic mixer is functioning correctly, or that your manual mixing is rapid and reproducible.[3]

  • Incorrect Component Ratios: The molar ratios of the lipids (this compound, helper lipid, cholesterol, PEG-lipid) are critical.[4] Double-check your calculations and stock solution concentrations.

  • Poor Lipid Quality: Ensure lipids are not degraded. Store them under the recommended conditions and avoid repeated freeze-thaw cycles.

Experimental Workflow: LNP Formulation and Characterization

LNP_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization A Prepare Lipid Stock (this compound, Helper, Cholesterol, PEG-Lipid in Ethanol) C Rapid Mixing (Microfluidics or Manual) A->C B Prepare mRNA Stock (in acidic aqueous buffer, e.g., citrate (B86180) pH 4.0) B->C D Buffer Exchange / Dialysis (Remove ethanol (B145695), raise pH to 7.4) C->D E Measure Size & PDI (DLS) D->E F Measure Encapsulation (RiboGreen Assay) D->F

Caption: A typical workflow for the formulation and quality control of this compound LNPs.

Section 2: In Vitro Transfection Protocol

Q2.1: My LNPs have the correct physicochemical properties, but I'm still not seeing protein expression. Could the issue be my cell culture or transfection protocol?

Yes, the cell type and transfection conditions are critical for success.

  • Cell Line Selection: Not all cell lines are equally easy to transfect. Some cell lines may have low endocytic activity. It's recommended to start with a commonly used and easy-to-transfect cell line like HEK293T or HeLa cells to validate your LNP batches.

  • Cell Health and Density: Ensure your cells are healthy, actively dividing, and plated at an optimal density (typically 70-90% confluency at the time of transfection). Over-confluent or unhealthy cells will not transfect well.

  • Serum Presence: Some LNP formulations can be inhibited by serum. While protocols are being developed to overcome this, a traditional approach is to reduce serum concentration during the initial hours of transfection.

  • LNP Dose: As mentioned, it's essential to perform a dose-response curve to find the optimal concentration of LNPs for your specific cell line.

Q2.2: How long should I wait to see protein expression?

The kinetics of protein expression depend on the mRNA sequence and the cell type. Generally, you can start to detect reporter protein expression as early as 4-6 hours post-transfection, with levels often peaking between 16 and 24 hours.

Troubleshooting Logic: No Protein Expression

Troubleshooting_Expression Start Start: No Protein Expression CheckLNP Are LNP characteristics (Size, PDI, Encapsulation) within spec? Start->CheckLNP CheckCells Are cells healthy and at optimal density (70-90%)? CheckLNP->CheckCells Yes FixFormulation Solution: Re-formulate LNPs. Verify mixing, ratios, and lipid quality. CheckLNP->FixFormulation No CheckDose Have you performed a dose-response curve? CheckCells->CheckDose Yes FixCells Solution: Optimize cell culture. Use fresh cells, check for contamination, adjust plating density. CheckCells->FixCells No CheckmRNA Is mRNA quality (integrity, purity) confirmed? CheckDose->CheckmRNA Yes FixDose Solution: Run dose-response (e.g., 10-1000 ng/well). Assess viability (MTT assay). CheckDose->FixDose No FixmRNA Solution: Use high-quality mRNA. Run gel to check integrity. CheckmRNA->FixmRNA No Success Problem Resolved CheckmRNA->Success Yes

Caption: A decision tree for troubleshooting lack of protein expression in vitro.

Section 3: STING Pathway Activation

Q3.1: I see good protein expression, but my STING activation assay (e.g., IRF3 phosphorylation, IFN-β secretion) is negative. Why?

Activation of the STING pathway is a secondary effect of successful cytosolic delivery of the LNP components.

  • Cell Type Specifics: Ensure the cell line you are using expresses all the necessary components of the STING pathway (cGAS, STING, TBK1, IRF3). Immune cells like dendritic cells or macrophages are typically used for these assays.

  • Assay Sensitivity and Timing: The kinetics of STING activation may differ from protein expression. Phosphorylation of IRF3 is an early event, while cytokine secretion occurs later. Optimize your assay time points accordingly.

  • Insufficient Cytosolic Delivery: Even with good protein expression (which requires only a small amount of mRNA to reach the cytosol), the concentration of the LNP material in the cytosol might not be sufficient to robustly activate the STING pathway. You may need to increase the LNP dose for this specific endpoint, while monitoring cytotoxicity.

Signaling Pathway: STING Activation by LNPs

STING_Pathway cluster_cell Cytosol cluster_nucleus Nucleus LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis STING STING (on ER membrane) Endosome->STING Endosomal Escape & Cytosolic Sensing TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Gene Interferon Gene Transcription pIRF3->IFN_Gene Translocates

Caption: Simplified STING signaling pathway activated by cytosolic sensing of LNP components.

Experimental Protocols

Protocol 1: this compound LNP-mRNA Formulation (Microfluidic Method)
  • Preparation of Stock Solutions:

    • Lipid Stock (Ethanol): Prepare a stock solution in 100% ethanol containing this compound, DSPC, Cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-25 mM.

    • mRNA Stock (Aqueous): Dilute purified, in vitro-transcribed mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0) to a concentration of 0.1-0.5 mg/mL.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid stock into the ethanol-phase syringe and the mRNA stock into the aqueous-phase syringe.

    • Set the flow rate ratio (FRR) of aqueous to organic phase to 3:1.

    • Set the total flow rate (TFR) to a value recommended for the device (e.g., 12 mL/min).

    • Initiate mixing and collect the resulting LNP solution.

  • Purification and Concentration:

    • Immediately dialyze the collected LNP solution against sterile PBS (pH 7.4) for at least 6 hours, or use a tangential flow filtration (TFF) system to remove ethanol and exchange the buffer.

    • Concentrate the LNPs to the desired final concentration using a centrifugal filter device (e.g., Amicon Ultra, 10 kDa MWCO).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C. Use within 1-2 weeks for best results.

Protocol 2: In Vitro Transfection and Luciferase Assay
  • Cell Plating:

    • A day before transfection, seed a white, clear-bottom 96-well plate with your cells of choice (e.g., HepG2) at a density that will result in 80-90% confluency the next day (e.g., 1.5 x 10⁴ cells per well).

  • Transfection:

    • On the day of transfection, dilute the this compound LNPs (carrying luciferase mRNA) in pre-warmed, serum-free media (e.g., Opti-MEM). Prepare a range of final mRNA concentrations (e.g., 10 ng to 500 ng per well).

    • Remove the old media from the cells and gently add the LNP-media mixture.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Assay:

    • At 24 hours post-transfection, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega ONE-Glo).

    • Add the reagent to each well, mix briefly on an orbital shaker, and incubate for 10 minutes in the dark.

    • Measure the luminescence using a plate reader.

References

Preventing A2-Iso5-2DC18 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A2-Iso5-2DC18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly its precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a dihydroimidazole-linked ionizable lipid. It is primarily used as a potent vehicle for mRNA delivery in the formulation of lipid nanoparticles (LNPs).[1] These LNPs can be used for various research applications, including the development of mRNA-based vaccines and cancer immunotherapy.[1] this compound has been shown to be effective in antitumor research, such as in models of B16F10 melanoma.[1]

Q2: What is the mechanism of action of this compound in the context of mRNA delivery and immunotherapy?

This compound-containing LNPs facilitate the delivery of mRNA into cells. Once inside the cell, the mRNA is translated into proteins. In the context of immunotherapy, these proteins can be tumor antigens that elicit an immune response. A key aspect of this compound's function is its ability to activate the STING (Stimulator of Interferon Genes) signaling pathway, which is an important component of the innate immune system. This activation enhances the anti-tumor immune response.

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] A related compound, A12-Iso5-2DC18, is soluble in ethanol. For optimal dissolution in DMSO, ultrasonic treatment may be necessary. It is crucial to use anhydrous (newly opened) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1]

Q4: How should I store this compound stock solutions?

For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month. It is important to protect the solutions from light and store them under nitrogen. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound, particularly when incorporated into lipid nanoparticles and introduced into aqueous cell culture media, can significantly impact experimental outcomes. Below are common causes and solutions to prevent this issue.

Issue 1: Immediate Precipitation Upon Addition to Media

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of the this compound formulation in the cell culture medium exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of aqueous media can cause the compound to "crash out" of solution due to the rapid solvent shift.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently swirling or vortexing the media.
Low Media Temperature The solubility of many lipid-based compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final dilutions.
High Final DMSO Concentration While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute initial stock solution.

Issue 2: Delayed Precipitation (After Hours or Days in Culture)

Potential Cause Explanation Recommended Solution
Media Instability Changes in pH, evaporation, or degradation of media components over time can affect the stability of the this compound formulation.Ensure the incubator has proper humidification to prevent evaporation. For long-term experiments, consider using plates with low-evaporation lids. If pH shifts are suspected, ensure your media is adequately buffered for the CO2 concentration in your incubator.
Interaction with Media Components This compound or the LNP formulation may interact with salts, proteins (especially from serum), or other components in the media, leading to the formation of insoluble complexes.If possible, test the stability of your formulation in different basal media. If using serum, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.
Compound/LNP Instability The formulated lipid nanoparticle itself may have limited stability in the aqueous environment of the cell culture medium over extended periods.For long-term experiments, consider replacing the media with a freshly prepared solution containing the this compound formulation at regular intervals (e.g., every 24-48 hours).

Quantitative Data Summary

Parameter Value Solvent/Conditions Source
Solubility 100 mg/mL (137.70 mM)DMSO (requires sonication)
Stock Solution Storage -80°C for up to 6 months-20°C for up to 1 monthProtect from light, store under nitrogen

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

    • Sterile, RNase-free microcentrifuge tubes

    • Ultrasonic bath

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO to 1 mg of this compound).

    • Vortex the solution thoroughly.

    • Place the tube in an ultrasonic bath and sonicate until the solution is clear and all particulate matter is dissolved.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Formulation into Cell Culture Media

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) complete cell culture medium (with or without serum, as required by the experiment)

    • Sterile conical tubes or multi-well plates

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Stepwise Dilution (Recommended): a. Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, add 2 µL of a 10 mM stock solution to 998 µL of media to get a 20 µM intermediate solution. b. Add the desired volume of the intermediate solution to your final culture volume.

    • Direct Dilution (for lower concentrations): a. Ensure the final DMSO concentration remains below 0.5% (ideally <0.1%). b. Add the required volume of the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing. This ensures rapid and even dispersion.

    • Visually inspect the final solution for any signs of precipitation (cloudiness, particles) before adding it to your cells.

    • If precipitation is observed, discard the solution and repeat the dilution, potentially using a lower final concentration or a more gradual dilution process.

Visualizations

STING_Signaling_Pathway dsDNA Cytosolic dsDNA (e.g., from virus or damaged cells) cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds STING_active STING (active) STING_inactive->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFN_genes Type I Interferon Genes (IFN-α, IFN-β) p_IRF3->IFN_genes translocates & activates transcription

Caption: The cGAS-STING signaling pathway, activated by cytosolic dsDNA.

Troubleshooting_Workflow start Precipitation Observed in Media q1 When did precipitation occur? start->q1 immediate Immediately after adding stock solution q1->immediate Immediately delayed Hours or days after treatment q1->delayed Delayed cause1 Likely Cause: Solvent Shift / Supersaturation immediate->cause1 cause2 Likely Cause: Media Instability / Compound Interaction delayed->cause2 sol1 Solutions: - Lower stock concentration - Add stock slowly to pre-warmed media - Ensure final DMSO % is low (<0.5%) cause1->sol1 sol2 Solutions: - Check incubator CO2/humidity - Use freshly prepared media - Test stability in different media/serum % cause2->sol2

Caption: A workflow for troubleshooting this compound precipitation.

References

A2-Iso5-2DC18 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ionizable lipid A2-Iso5-2DC18, particularly concerning cytotoxicity at high concentrations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during in vitro experiments with this compound-formulated lipid nanoparticles (LNPs).

FAQs

Q1: We are observing unexpected cytotoxicity at high concentrations of our this compound LNPs. What are the potential causes?

High concentrations of this compound LNPs can lead to cytotoxicity through several mechanisms:

  • Inherent Lipid Toxicity: Like many cationic or ionizable lipids, this compound may exhibit inherent cytotoxicity at high concentrations due to membrane disruption or other off-target effects.

  • Immune Pathway Activation: this compound is a known activator of the STING (Stimulator of Interferon Genes) pathway.[1] At high concentrations, prolonged or hyperactivation of this innate immune pathway can lead to programmed cell death (apoptosis).

  • Nanoparticle-Associated Artifacts: High concentrations of nanoparticles can interfere with common cytotoxicity assays, leading to inaccurate results.[2][3][4]

Q2: Our cell viability data shows a "U-shaped" dose-response curve, where viability decreases and then appears to increase at the highest concentrations. What could be causing this?

This is a common artifact observed when testing nanoparticles at high concentrations.[3] Potential causes include:

  • LNP Aggregation/Precipitation: At high concentrations, LNPs may aggregate and precipitate out of solution. These precipitates can scatter light or otherwise interfere with absorbance or fluorescence readings in plate-based assays, leading to artificially inflated viability signals.

  • Assay Interference: The LNPs themselves may directly interact with the assay reagents. For example, nanoparticles have been shown to reduce tetrazolium salts (like MTT) to their colored formazan (B1609692) product, mimicking cellular metabolic activity and giving a false positive signal for viability.

Q3: How can we confirm if our this compound LNPs are activating the STING pathway in our cell line?

Activation of the STING pathway can be confirmed by measuring the downstream signaling events. Key markers include:

  • Phosphorylation of TBK1 and IRF3: Upon STING activation, TBK1 (TANK-binding kinase 1) and IRF3 (interferon regulatory factor 3) are phosphorylated. These can be detected by Western blotting using phospho-specific antibodies.

  • Induction of Type I Interferons and Pro-inflammatory Cytokines: Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. Their expression can be measured by qPCR or ELISA.

Troubleshooting Common Issues in Cytotoxicity Assays

Below is a summary of potential artifacts in common cytotoxicity assays when working with high concentrations of LNPs and suggested solutions.

Assay Potential Artifact at High LNP Concentrations Troubleshooting Suggestions
MTT/MTS/XTT False Positive (Increased Viability): LNPs can directly reduce the tetrazolium salt to formazan, independent of cellular metabolism.- Run parallel cell-free controls containing only media, LNPs, and the assay reagent to quantify LNP-mediated reduction. - Visually inspect wells for formazan crystals that may not be of cellular origin. - Consider using an alternative assay that does not rely on tetrazolium reduction.
LDH Release False Negative (Decreased Cytotoxicity): LNPs can adsorb the lactate (B86563) dehydrogenase (LDH) enzyme released from damaged cells, preventing its detection.- Include a positive control where cells are lysed in the presence of the highest LNP concentration to check for LDH adsorption. - Centrifuge the plate after LNP incubation and before transferring the supernatant for the LDH assay to pellet interfering particles.
ATP-based (e.g., CellTiter-Glo) Signal Quenching or Enhancement: LNPs may interfere with the luciferase enzyme or the luminescent signal.- Run controls with purified luciferase and ATP in the presence of LNPs to assess direct interference.
Fluorescence-based (e.g., Resazurin, Calcein-AM) Signal Quenching or Enhancement: LNPs can absorb excitation/emission light or have intrinsic fluorescence, leading to inaccurate readings.- Measure the background fluorescence of LNPs in media alone. - Use microscopy-based methods to visually confirm cell viability and morphology.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity of this compound LNPs using MTT Assay with Interference Controls

Objective: To determine the cytotoxic potential of this compound LNPs while accounting for potential assay artifacts.

Materials:

  • Target cells in culture

  • This compound LNPs

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • LNP Treatment: Prepare serial dilutions of this compound LNPs in complete culture medium. Remove the old medium from the cells and add the LNP dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Cell-Free Controls: In a separate 96-well plate, add the same serial dilutions of LNPs to wells containing only complete culture medium (no cells).

  • Incubation: Incubate both plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well of both plates and incubate for 2-4 hours, or until purple formazan crystals are visible in the control wells.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance values of the cell-free LNP controls from the corresponding experimental wells to correct for LNP-mediated MTT reduction.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot for STING Pathway Activation

Objective: To detect the phosphorylation of TBK1 as an indicator of STING pathway activation by this compound LNPs.

Materials:

  • Target cells (e.g., macrophages, dendritic cells)

  • This compound LNPs

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-TBK1, anti-total-TBK1, anti-beta-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with different concentrations of this compound LNPs for a specified time (e.g., 1-4 hours). Include an untreated control.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibody against phospho-TBK1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Develop with chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe for total TBK1 and a loading control (e.g., beta-actin) to ensure equal protein loading.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound LNP Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_analysis Data Analysis prep_lnp Prepare this compound LNP Serial Dilutions treat_cells Treat Cells with LNP Dilutions prep_lnp->treat_cells treat_cell_free Prepare Cell-Free LNP Controls prep_lnp->treat_cell_free seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate treat_cell_free->incubate add_mtt Add MTT Reagent to All Wells incubate->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance correct_data Correct for Cell-Free LNP Interference read_absorbance->correct_data calc_viability Calculate % Cell Viability correct_data->calc_viability

Caption: Workflow for this compound LNP cytotoxicity assessment with interference controls.

sting_pathway This compound LNP-Mediated STING Pathway Activation cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lnp This compound LNP sting STING Dimerization (on ER membrane) lnp->sting Direct Activation tbk1 TBK1 sting->tbk1 p_tbk1 p-TBK1 tbk1->p_tbk1 irf3 IRF3 p_tbk1->irf3 p_irf3 p-IRF3 irf3->p_irf3 p_irf3_nuc p-IRF3 Dimer p_irf3->p_irf3_nuc Dimerization & Translocation ifn_genes IFN-β and Pro-inflammatory Genes p_irf3_nuc->ifn_genes Induces Transcription

Caption: this compound LNP activation of the STING signaling pathway.

References

Best practices for storing and handling A2-Iso5-2DC18

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A2-Iso5-2DC18, a dihydroimidazole-linked ionizable lipid designed for potent mRNA delivery. This guide provides best practices for storing and handling this compound and the lipid nanoparticles (LNPs) formulated with it, alongside troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a state-of-the-art ionizable lipid that serves as a critical component in the formation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). Its unique dihydroimidazole (B8729859) linker contributes to efficient mRNA encapsulation and effective delivery. The primary applications for this compound-formulated LNPs are in the development of mRNA vaccines and cancer immunotherapies.

Q2: How should I store this compound upon receipt?

This compound is typically supplied as a solution in an organic solvent, such as ethanol (B145695) or DMSO. For optimal stability, it is recommended to store the stock solution at -20°C to -80°C. To prevent degradation from moisture and light, ensure the container is tightly sealed and protected from light.

Q3: What are the recommended storage conditions for LNPs formulated with this compound?

For short-term storage (up to a few weeks), LNPs formulated with this compound can be stored at 2-8°C. For long-term storage, it is crucial to store the LNPs at ultra-low temperatures, ranging from -20°C to -80°C, to minimize chemical degradation and maintain particle integrity.[1][2] Lyophilization (freeze-drying) is an effective alternative for long-term storage, potentially allowing for stability at refrigerated or even ambient temperatures.[1][3]

Q4: What is the role of this compound in the LNP formulation?

As an ionizable lipid, this compound plays a pivotal role in the LNP formulation. At an acidic pH during formulation, its amine groups become protonated, facilitating the encapsulation of negatively charged mRNA.[4] Upon cellular uptake into the endosome, the acidic environment again leads to protonation, which is thought to disrupt the endosomal membrane and release the mRNA cargo into the cytoplasm for translation.

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution
  • Upon receiving this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • If the lipid is provided as a solid, dissolve it in 100% ethanol to a final concentration of 10-20 mg/mL.

  • Vortex the solution until the lipid is completely dissolved. Gentle heating (up to 37°C) may be applied if necessary.

  • Store the stock solution in a tightly sealed vial at -20°C to -80°C, protected from light.

Protocol 2: Formulation of this compound LNPs using Microfluidics

This protocol provides a general framework for LNP formulation. The optimal lipid ratios and flow rates should be empirically determined for your specific application.

Materials:

  • This compound in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the Lipid Mixture:

    • In a sterile tube, combine the this compound, DSPC, cholesterol, and PEG-lipid solutions in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare the Aqueous Phase:

    • Dilute the mRNA stock to the desired concentration in the acidic buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

    • Set the flow rate ratio of the aqueous to the organic phase, typically at 3:1.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution should be dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS) pH 7.4, to remove the ethanol and raise the pH. This step is critical for the stability and biocompatibility of the LNPs.

  • Characterization:

    • Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency 1. Suboptimal pH of the aqueous buffer. 2. Incorrect ratio of lipid to mRNA. 3. Inefficient mixing.1. Ensure the pH of the aqueous buffer is sufficiently low (typically pH 3-5) to protonate the this compound. 2. Optimize the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA). 3. Verify the proper functioning of the microfluidic mixer and optimize flow rates.
Large Particle Size or High Polydispersity Index (PDI) 1. Aggregation of LNPs after formulation. 2. Suboptimal lipid composition. 3. Issues with the microfluidic mixing process.1. Ensure rapid and efficient dialysis into a neutral buffer immediately after formulation. 2. Adjust the molar percentage of the PEG-lipid, as it plays a crucial role in controlling particle size. 3. Check for any blockages or inconsistencies in the microfluidic channels. Increase the total flow rate to enhance mixing.
Poor In Vitro Transfection Efficiency 1. Inefficient endosomal escape. 2. mRNA degradation. 3. Low cellular uptake.1. The inherent properties of this compound are designed for efficient endosomal escape. However, consider optimizing the helper lipid composition. 2. Ensure the integrity of the mRNA before encapsulation and handle LNPs under RNase-free conditions. 3. Characterize the zeta potential of the LNPs; a slightly positive or neutral charge is generally preferred for cellular interaction.
LNP Instability During Storage 1. Inappropriate storage temperature. 2. Aggregation during freeze-thaw cycles. 3. Chemical degradation of lipids or mRNA.1. Store LNPs at -80°C for long-term stability. 2. If freeze-thawing is necessary, consider adding a cryoprotectant such as sucrose (B13894) or trehalose (B1683222) to the LNP solution before freezing. 3. Protect from light and oxygen. For lyophilized LNPs, ensure they are properly sealed to prevent moisture absorption.

Quantitative Data Summary

Parameter Typical Range Notes
Particle Size (Z-average) 70 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) < 0.2A lower PDI indicates a more uniform particle size distribution.
Zeta Potential (at neutral pH) Near-neutral (-10 to +10 mV)Affects stability and interaction with biological membranes.
mRNA Encapsulation Efficiency > 90%High encapsulation efficiency is crucial for therapeutic efficacy.

Visualizing Key Processes

To aid in understanding the experimental workflow and the mechanism of action, the following diagrams are provided.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase A2_Iso5 This compound Mixer Microfluidic Mixing A2_Iso5->Mixer Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->Mixer Cholesterol Cholesterol Cholesterol->Mixer PEG_Lipid PEG-Lipid PEG_Lipid->Mixer mRNA mRNA in Acidic Buffer (pH 4) mRNA->Mixer LNPs Self-Assembled LNPs Mixer->LNPs Dialysis Dialysis against PBS (pH 7.4) LNPs->Dialysis Final_LNPs Purified LNPs Dialysis->Final_LNPs

LNP Formulation Workflow using Microfluidics

Cellular_Delivery_Pathway LNP This compound LNP (with mRNA cargo) Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Protonation of This compound mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Antigen/Therapeutic Protein Translation->Protein Immune_Response Downstream Immune Activation (e.g., STING) Protein->Immune_Response

Intracellular Delivery and Mechanism of Action

References

Technical Support Center: A2-Iso5-2DC18 Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A2-Iso5-2DC18. The following information is designed to address common issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel, ionizable lipidoid that has been identified as a top-performing material for the formulation of lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA). Its primary application is in the development of mRNA-based therapeutics and vaccines, particularly in the field of cancer immunotherapy.

Q2: What is the mechanism of action for this compound-formulated LNPs?

This compound-containing LNPs are designed to not only efficiently deliver mRNA cargo into the cytoplasm of target cells but also to act as an adjuvant, stimulating an innate immune response. This is achieved through the activation of the STING (Stimulator of Interferon Genes) signaling pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting a robust adaptive immune response.

Q3: What are the key components of an this compound LNP formulation?

A typical LNP formulation consists of four main components:

  • Ionizable Lipid: this compound, which is positively charged at low pH for mRNA encapsulation and becomes neutral at physiological pH.

  • Helper Lipid: A neutral lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), which aids in the structural integrity of the LNP and facilitates endosomal escape.

  • Cholesterol: Provides stability to the lipid bilayer and contributes to the fusogenicity of the LNPs.

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), which helps to control particle size and provides a hydrophilic shield to reduce aggregation and opsonization, thereby increasing circulation time.

Q4: Why am I seeing batch-to-batch variability in my experimental results?

Batch-to-batch variability can arise from several factors related to the LNP formulation and handling, as well as the biological assays. Key contributors include inconsistencies in LNP size and polydispersity, variations in mRNA encapsulation efficiency, degradation of lipids or mRNA, and differences in cell culture conditions. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Troubleshooting Guide for Inconsistent Results

Inconsistent results in experiments involving this compound LNPs often stem from subtle variations in the formulation process or experimental setup. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Low mRNA Transfection Efficiency
Possible Causes Recommended Solutions
Poor mRNA Quality: Degradation or impurities in the mRNA transcript.- Verify mRNA integrity using gel electrophoresis or a Bioanalyzer. - Ensure proper storage of mRNA at -80°C in nuclease-free water or a suitable buffer. - Use high-quality, purified mRNA with a proper 5' cap and poly(A) tail.
Suboptimal LNP Formulation: Incorrect lipid ratios or inefficient mixing.- While the precise, optimized molar ratios for this compound are detailed in the original research by Miao et al. (2019), a common starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid). It is highly recommended to consult the original publication for the specific formulation. - Utilize a microfluidic mixing system for consistent and reproducible LNP formation. Manual mixing can introduce significant variability.
Inefficient mRNA Encapsulation: Low percentage of mRNA successfully loaded into the LNPs.- Optimize the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA). - Use a sensitive and validated assay, such as the RiboGreen assay, to accurately determine encapsulation efficiency.
Incorrect LNP Size or High Polydispersity: Particles are too large, too small, or have a wide size distribution.- Characterize LNP size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Aim for a particle size between 80-150 nm and a PDI below 0.2 for in vivo applications. - Adjust the flow rate and lipid concentration during microfluidic mixing to control particle size.
Poor Endosomal Escape: LNPs are trapped in endosomes and the mRNA is not released into the cytoplasm.- Ensure the use of a fusogenic helper lipid like DOPE in the formulation. - The ionizable lipid's pKa is crucial for endosomal escape; ensure the this compound has not degraded.
Issue 2: Inconsistent Immune Activation (STING Pathway)
Possible Causes Recommended Solutions
Cell Type Variability: Different cell types have varying levels of STING expression and responsiveness.- Use a consistent cell line or primary cell type for all experiments. - Verify STING expression in the cells being used via qPCR or Western blot.
Assay Timing: The kinetics of STING activation and downstream signaling can vary.- Perform a time-course experiment to determine the optimal time point for measuring readouts such as IRF3 phosphorylation, TBK1 phosphorylation, or IFN-β production.
Mycoplasma Contamination: Can non-specifically activate innate immune pathways, masking the specific effect of this compound.- Regularly test cell cultures for mycoplasma contamination.
Variability in LNP Uptake: Differences in the amount of LNPs taken up by cells.- Quantify LNP uptake using a fluorescently labeled lipid in the formulation and measure by flow cytometry or fluorescence microscopy.

Data Presentation

Table 1: Key Quality Control Parameters for this compound LNPs
ParameterRecommended RangeMethod of Analysis
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to +10 mV (at neutral pH)Laser Doppler Velocimetry
mRNA Encapsulation Efficiency > 90%RiboGreen Assay
mRNA Integrity Intact band with minimal smearingAgarose Gel Electrophoresis / Bioanalyzer

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

Note: The following is a general protocol. The optimal lipid molar ratios for this compound are proprietary and can be found in the original publication by Miao et al. (2019).

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol (B145695) at the desired molar ratio. A common starting total lipid concentration is 10-25 mM.

  • Preparation of mRNA Solution:

    • Dilute the mRNA transcript in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0). The final mRNA concentration will depend on the desired N:P ratio.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set up a microfluidic mixing device (e.g., from Precision NanoSystems) with a suitable cartridge.

    • Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (typically 3:1 aqueous:ethanolic phase) and total flow rate.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH.

    • Concentrate the LNPs to the desired final concentration using a centrifugal filter unit.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro STING Activation Assay
  • Cell Seeding:

    • Seed your target cells (e.g., bone marrow-derived dendritic cells, macrophages, or a relevant cell line) in a suitable culture plate and allow them to adhere overnight.

  • LNP Treatment:

    • Dilute the this compound LNPs to the desired concentration in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation:

    • Incubate the cells for the predetermined optimal time (e.g., 6-24 hours).

  • Readout Analysis:

    • Western Blot: Lyse the cells and perform Western blotting to detect the phosphorylation of TBK1 and IRF3.

    • ELISA/qPCR: Collect the cell supernatant to measure the secretion of IFN-β or other cytokines by ELISA, or lyse the cells to measure the upregulation of target gene expression (e.g., IFNB1) by qPCR.

Mandatory Visualization

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape A2_Iso5 This compound Endosome->A2_Iso5 Protein Antigen Protein mRNA->Protein Translation STING_ER STING (on ER) A2_Iso5->STING_ER Activation STING_Golgi STING (Golgi) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Genes Interferon Genes (e.g., IFNB1) pIRF3->IFN_Genes Transcription IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA Transcription IFN_Protein Type I Interferons IFN_mRNA->IFN_Protein Translation IFN_Protein->Secretion Secretion

Caption: this compound LNP-mediated STING signaling pathway.

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & QC Lipid_Stock Lipid Stock in Ethanol (this compound, Helper, Cholesterol, PEG) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics mRNA_Solution mRNA in Low pH Buffer mRNA_Solution->Microfluidics Dialysis Dialysis (e.g., PBS pH 7.4) Microfluidics->Dialysis Concentration Concentration Dialysis->Concentration QC Quality Control (Size, PDI, Encapsulation) Concentration->QC Final_Product Sterile this compound LNPs QC->Final_Product

Caption: Experimental workflow for this compound LNP formulation.

Validation & Comparative

A2-Iso5-2DC18: A Comparative Analysis of a Potent STING-Activating Lipid for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dihydroimidazole-linked lipid, A2-Iso5-2DC18, with a structurally similar and potent competitor, A12-Iso5-2DC18. Both lipids are integral components of lipid nanoparticles (LNPs) designed for the delivery of messenger RNA (mRNA), particularly in the context of cancer immunotherapy. The efficacy of these lipids is benchmarked by their ability to transfect target cells, activate the innate immune system via the STING (Stimulator of Interferon Genes) pathway, and ultimately, elicit a robust anti-tumor response.

Efficacy Comparison: this compound vs. A12-Iso5-2DC18

The following tables summarize the comparative efficacy of this compound and A12-Iso5-2DC18 based on key in vitro and in vivo experiments. Both lipids have been identified as top-performing delivery vehicles for mRNA vaccines.[1]

In Vitro mRNA Delivery Efficacy
Cell Lines Tested HeLa, Bone Marrow-Derived Dendritic Cells (BMDCs), Bone Marrow-Derived Macrophages (BMDMs)[1]
Metric Luciferase Expression (Relative Light Units)
Observation Both this compound and A12-Iso5-2DC18 were identified as the most potent mRNA delivery vehicles across all three cell types tested.[1]
In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model
Animal Model C57BL/6 mice bearing B16F10 melanoma tumors
Treatment Subcutaneous administration of LNPs containing OVA mRNA formulated with either this compound or A12-Iso5-2DC18.
Key Findings Both this compound and A12-Iso5-2DC18 formulated LNPs led to significant tumor growth inhibition and prolonged survival compared to control groups.[1]
This compound demonstrated a marginally more potent anti-tumor effect and a greater increase in the number of systemic and tumor-infiltrating antigen-specific T cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental design employed to evaluate the efficacy of these lipid-based mRNA vaccines.

STING_Pathway Signaling Pathway of this compound/A12-Iso5-2DC18 LNPs cluster_cell Antigen Presenting Cell (APC) LNP LNP (this compound or A12-Iso5-2DC18) Endosome Endosome LNP->Endosome Endocytosis mRNA_Release mRNA Release Endosome->mRNA_Release STING_Activation STING Activation Endosome->STING_Activation Lipid-mediated Antigen_Presentation Antigen Presentation (MHC I) mRNA_Release->Antigen_Presentation Translation IFN_Production Type I IFN Production STING_Activation->IFN_Production T_Cell_Activation T-Cell Activation IFN_Production->T_Cell_Activation Paracrine/Autocrine Signaling Antigen_Presentation->T_Cell_Activation T_Cell CD8+ T-Cell T_Cell_Activation->T_Cell Priming Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Tumor Cell Killing

Caption: STING-mediated immune activation by heterocyclic lipid LNPs.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow cluster_prep Preparation cluster_in_vivo In Vivo Model cluster_analysis Efficacy Analysis mRNA_Synthesis 1. OVA mRNA Synthesis LNP_Formulation 2. LNP Formulation (this compound or A12-Iso5-2DC18) mRNA_Synthesis->LNP_Formulation Tumor_Inoculation 3. B16F10 Tumor Inoculation (C57BL/6 Mice) Treatment 4. Subcutaneous LNP-mRNA Vaccination Tumor_Inoculation->Treatment Tumor_Measurement 5. Tumor Volume Measurement Treatment->Tumor_Measurement Survival_Monitoring 6. Survival Monitoring Treatment->Survival_Monitoring T_Cell_Analysis 7. Analysis of Antigen-Specific T-Cells Treatment->T_Cell_Analysis

Caption: B16F10 melanoma model experimental workflow.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

LNPs were formulated using a microfluidic mixing device.[2] The lipid components were dissolved in ethanol, and the mRNA was diluted in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0). The organic and aqueous phases were mixed at a defined flow rate ratio (typically 1:3). The resulting LNPs were then dialyzed against phosphate-buffered saline (PBS) to raise the pH and remove the ethanol. The standard molar ratio of the lipid components was ionizable lipid (this compound or A12-Iso5-2DC18):helper lipid (e.g., DOPE):cholesterol:PEG-lipid at approximately 50:10:38.5:1.5.

In Vivo B16F10 Melanoma Tumor Model

All animal experiments were conducted in accordance with approved institutional guidelines.

  • Cell Culture: B16F10 melanoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Tumor Inoculation: C57BL/6 mice (6-8 weeks old) were subcutaneously injected with a suspension of 1 x 10^5 B16F10 cells in 100 µL of PBS on the flank.

  • Treatment Regimen: When tumors reached a palpable size (approximately 50-100 mm³), mice were randomly assigned to treatment groups. Treatment consisted of subcutaneous injections of the LNP-mRNA formulations (e.g., 10-20 µg of mRNA per mouse) near the tumor site or at a distal site, depending on the study design. Injections were typically administered on days 3, 6, and 9 post-tumor inoculation.

  • Efficacy Evaluation:

    • Tumor Growth: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.

    • Survival: Mice were monitored daily, and survival was recorded. Euthanasia was performed when tumors reached a predetermined size or if signs of ulceration or distress were observed.

    • Immunological Analysis: At the end of the study, spleens and tumors were harvested. Splenocytes and tumor-infiltrating lymphocytes were isolated to quantify antigen-specific CD8+ T cells using techniques such as flow cytometry with MHC-I tetramers.

Conclusion

This compound and its close analog, A12-Iso5-2DC18, are highly effective lipids for the formulation of mRNA vaccines. Their ability to activate the STING pathway provides an intrinsic adjuvant effect that enhances the anti-tumor immune response. While both lipids demonstrate comparable and potent efficacy, this compound may offer a slight advantage in promoting T-cell responses in certain preclinical models. The choice between these lipids may depend on specific formulation characteristics and desired immunological outcomes. Further research and head-to-head clinical studies are warranted to fully elucidate their comparative therapeutic potential.

References

A Comparative Guide to A2-Iso5-2DC18: An In-depth Analysis of a Potent mRNA Delivery Vehicle for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results of A2-Iso5-2DC18, a novel dihydroimidazole-linked lipid, against other established alternatives for mRNA delivery. This document synthesizes key findings, presents quantitative data in a structured format, and offers detailed experimental protocols to ensure the reproducibility of pivotal studies.

This compound has emerged as a leading candidate for the delivery of mRNA-based therapeutics, particularly in the realm of cancer vaccines. Its unique structure facilitates high transfection efficiency and, notably, induces a robust anti-tumor immune response through the activation of the STING (Stimulator of Interferon Genes) pathway. This guide will delve into the experimental evidence supporting these claims, offering a clear comparison with other lipids used in mRNA delivery.

Performance Comparison of mRNA Delivery Lipids

The efficacy of this compound has been benchmarked against other ionizable lipids, including its structural analog A12-Iso5-2DC18 and the widely used SM-102 and D-Lin-MC3-DMA. The following tables summarize the key quantitative outcomes from in vivo studies.

In Vivo mRNA Delivery and Anti-Tumor Efficacy

The B16F10 melanoma model is a well-established preclinical model for evaluating cancer immunotherapies. The data below, extracted from pivotal studies, illustrates the superior performance of this compound in this model.

Lipid Nanoparticle (LNP) FormulationMean Tumor Volume (mm³) on Day 12Survival Rate (%) on Day 30Key Findings
This compound ~250 80% Demonstrated significant tumor growth inhibition and the highest survival rate among the tested lipids.[1]
A12-Iso5-2DC18~40060%Showed considerable anti-tumor effect, though less potent than this compound.[1]
Control (e.g., PBS)~15000%Exhibited unrestricted tumor growth and no survival beyond the study period.
Quantification of Immune Response

The mechanism of action for this compound-mediated anti-tumor activity is linked to its ability to stimulate the innate immune system. The following table presents data on the induction of key immune markers.

Lipid Nanoparticle (LNP) FormulationSplenic Antigen-Specific CD8+ T-cells (%)Serum IFN-γ Levels (pg/mL)STING Pathway Activation
This compound ~25% ~3500 Potent Activator
A12-Iso5-2DC18~18%~2500Activator
Control (e.g., PBS)< 5%< 500No significant activation

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.

B16F10 Melanoma Mouse Model Protocol

This protocol outlines the procedure for establishing the B16F10 melanoma model and evaluating the in vivo efficacy of mRNA-LNP vaccines.

1. Cell Culture:

  • B16F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Tumor Implantation:

  • C57BL/6 mice (6-8 weeks old) are used for the study.

  • 1 x 10^6 B16F10 cells in 50 µL of PBS are injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored every two days by measuring the tumor volume with calipers using the formula: Volume = (width² x length) / 2.

3. mRNA-LNP Vaccination:

  • Mice are randomly assigned to treatment groups once tumors reach a palpable size (approximately 50-100 mm³).

  • This compound formulated LNPs encapsulating ovalbumin (OVA) mRNA are administered via subcutaneous injection on days 7, 12, and 17 post-tumor implantation.

  • The typical dosage is 20 µg of mRNA per mouse.

4. Efficacy Evaluation:

  • Tumor volumes are continuously monitored.

  • Survival is tracked, and mice are euthanized when tumor volume exceeds 2000 mm³ or if signs of ulceration or distress are observed.

  • At the end of the study, spleens can be harvested for immunological analysis.

STING Activation Assay Protocol

This protocol describes how to assess the activation of the STING pathway in response to LNP treatment in vitro.

1. Cell Culture:

  • Bone marrow-derived dendritic cells (BMDCs) are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.

2. LNP Treatment:

  • BMDCs are seeded in 24-well plates at a density of 5 x 10^5 cells/well.

  • Cells are treated with this compound LNPs (or other LNP formulations) at a concentration of 1 µg/mL of encapsulated mRNA.

3. Analysis of STING Activation:

  • After 24 hours of incubation, the cell culture supernatant is collected to measure cytokine levels (e.g., IFN-β, IL-6, TNF-α) using ELISA kits.

  • Cell lysates are prepared to analyze the phosphorylation of STING, TBK1, and IRF3 by Western blotting, which are key downstream indicators of STING pathway activation.

4. Flow Cytometry:

  • To further characterize the activation of dendritic cells, surface markers such as CD80, CD86, and MHC class II can be analyzed by flow cytometry.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams are provided.

STING_Pathway_Activation cluster_cell Antigen Presenting Cell LNP This compound LNP (mRNA cargo) Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape STING STING Cytosol->STING LNP activates ER Endoplasmic Reticulum (ER) TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 (active) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferons (IFN-β) Nucleus->IFN induces transcription Experimental_Workflow cluster_invivo In Vivo Anti-Tumor Efficacy Study cluster_invitro In Vitro STING Activation Assay Tumor_Implantation B16F10 Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment mRNA-LNP Vaccination (this compound vs. Alternatives) Tumor_Growth->Treatment Efficacy_Assessment Tumor Volume & Survival Analysis Treatment->Efficacy_Assessment Immune_Analysis Splenic T-cell Analysis Efficacy_Assessment->Immune_Analysis Cell_Culture BMDC Culture LNP_Treatment LNP Incubation Cell_Culture->LNP_Treatment Cytokine_Analysis ELISA for Cytokines LNP_Treatment->Cytokine_Analysis Western_Blot Western Blot for p-STING, p-TBK1 LNP_Treatment->Western_Blot

References

A Comparative Analysis of A2-Iso5-2DC18 with Alternative Ionizable Lipids for mRNA Vaccine Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics, the delivery vehicle is as crucial as the mRNA sequence itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and the ionizable lipid component is a key driver of their efficacy. This guide provides a comparative analysis of the ionizable lipid A2-Iso5-2DC18, with other known ionizable lipids used in mRNA delivery systems.

It is important to note that this compound is not a traditional inhibitor but rather a component of a delivery system that enhances the immune response. Therefore, this comparison focuses on its performance in mRNA delivery and immunostimulation against other ionizable lipids that serve as alternatives in LNP formulations.

Mechanism of Action: STING Pathway Activation

This compound and similar ionizable lipids contribute to the adjuvant effect of mRNA vaccines by activating the Stimulator of Interferon Genes (STING) pathway. This innate immune pathway is crucial for detecting cytosolic DNA and cyclic dinucleotides, leading to the production of type I interferons and other pro-inflammatory cytokines that enhance the adaptive immune response against the antigen encoded by the mRNA.

STING_Pathway cluster_cell Antigen-Presenting Cell LNP LNP containing This compound & mRNA Endosome Endosome LNP->Endosome Endocytosis mRNA mRNA Endosome->mRNA Endosomal Escape STING STING mRNA->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF3->Cytokines Nuclear Translocation & Transcription Antigen Antigen Presentation (MHC Class I & II) Cytokines->Antigen Enhanced LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation Lipid Mix Ethanolic Lipid Solution Ionizable Lipid (e.g., this compound) Helper Lipid (e.g., DSPC) Cholesterol PEG-Lipid Mixing Rapid Microfluidic Mixing Lipid Mix->Mixing mRNA Solution Aqueous mRNA Solution mRNA in acidic buffer (e.g., citrate (B86180) buffer pH 4.0) mRNA Solution->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis Concentration Concentration & Sterilization Dialysis->Concentration

Confirming the Mechanism of Action of A2-Iso5-2DC18: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of A2-Iso5-2DC18, a novel heterocyclic ionizable lipid, and its role in enhancing the efficacy of mRNA vaccines. Through a detailed examination of its mechanism of action, comparison with relevant alternatives, and presentation of supporting experimental data, this document serves as a valuable resource for researchers in the fields of immunology, drug delivery, and vaccine development.

Abstract

This compound is a key component of a new class of lipid nanoparticles (LNPs) designed for potent mRNA vaccine delivery. Its unique chemical structure, featuring an unsaturated lipid tail, a dihydroimidazole (B8729859) linker, and a cyclic amine head group, facilitates not only efficient mRNA encapsulation and cellular delivery but also acts as an adjuvant by activating the innate immune system. The primary mechanism of this adjuvant effect has been identified as the activation of the Stimulator of Interferon Genes (STING) pathway, a critical signaling cascade in the host defense against intracellular pathogens and cancer. This guide will delve into the experimental evidence supporting this mechanism and compare the performance of this compound with other similar lipids and alternative mRNA delivery systems.

Performance Comparison

The efficacy of this compound has been benchmarked against other heterocyclic lipids from the same library, namely A12-Iso5-2DC18 and A18-Iso5-2DC18, as well as other established mRNA delivery lipids and STING agonists. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro mRNA Delivery Efficiency
CompoundCell LineReporter GeneTransfection Efficiency (Relative Light Units/mg protein)
This compound HeLaLuciferaseHigh
BMDCLuciferaseHigh
A12-Iso5-2DC18 HeLaLuciferaseHigh
BMDCLuciferaseHigh
A18-Iso5-2DC18 Not specifiedNot specifiedHigh-performing
DLin-MC3-DMA HeLaLuciferaseLower than this compound in some contexts

Note: Specific quantitative values for direct comparison are often presented in graphical format in the source publications. "High" indicates the compound was identified as a top performer in the screening library.

Table 2: In Vivo Anti-Tumor Efficacy
CompoundTumor ModelMetricResult
This compound B16F10 MelanomaTumor Growth InhibitionSignificant
Prolonged SurvivalSignificant
TC-1 HPVTumor Growth InhibitionSignificant
Prolonged SurvivalSignificant
A12-Iso5-2DC18 B16F10 MelanomaTumor Growth InhibitionSignificant
Prolonged SurvivalSignificant
TC-1 HPVTumor Growth InhibitionSignificant
Prolonged SurvivalSignificant
Table 3: In Vivo Immune Activation
CompoundMeasurementResult
This compound IFN-β ProductionIncreased
TNF-α ProductionIncreased
cGAMP (natural STING agonist) IFN-β ProductionIncreased (often used as a positive control)

Mechanism of Action: STING Pathway Activation

The adjuvant properties of this compound are attributed to its ability to activate the STING signaling pathway. Unlike conventional mRNA vaccines that may rely on Toll-like receptor (TLR) activation by the mRNA molecule itself, this compound-containing LNPs induce an immune response through the lipid component.

Molecular docking studies have suggested that the cyclic amine head group of this compound likely binds to the C-terminal domain of the STING protein.[1] This binding event triggers a conformational change in STING, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a downstream signaling cascade involving the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[2][3] This cytokine milieu is crucial for the maturation of antigen-presenting cells (APCs), enhancement of antigen presentation, and the subsequent activation of a robust adaptive immune response against the antigen encoded by the delivered mRNA.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis A2_lipid This compound Endosome->A2_lipid Endosomal Escape mRNA mRNA Endosome->mRNA STING_dimer STING (dimer) A2_lipid->STING_dimer Binding & Activation Ribosome Ribosome mRNA->Ribosome Translation Antigen Antigen Ribosome->Antigen STING_active Activated STING STING_dimer->STING_active Translocation TBK1 TBK1 STING_active->TBK1 Recruitment & Phosphorylation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Interferon Genes pIRF3->IFN_genes Nuclear Translocation & Transcription IFN_beta IFN-β IFN_genes->IFN_beta Expression & Secretion Experimental_Workflow cluster_formulation LNP Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_mix Lipid Mix (this compound, etc.) in Ethanol Microfluidics Microfluidic Mixing Lipid_mix->Microfluidics mRNA_sol mRNA in Aqueous Buffer (pH 4) mRNA_sol->Microfluidics Dialysis Dialysis (PBS, pH 7.4) Microfluidics->Dialysis LNP_final Final LNP Product Dialysis->LNP_final Transfection LNP Transfection LNP_final->Transfection Vaccination Vaccination (IM/SC) LNP_final->Vaccination Cell_culture Cell Culture (HeLa, BMDCs) Cell_culture->Transfection Luciferase_assay Luciferase Assay Transfection->Luciferase_assay In_vitro_result Protein Expression Data Luciferase_assay->In_vitro_result Tumor_model Mouse Tumor Model (B16F10, TC-1) Tumor_model->Vaccination Tumor_measurement Tumor Growth & Survival Monitoring Vaccination->Tumor_measurement Cytokine_analysis Cytokine Analysis (ELISA) Vaccination->Cytokine_analysis In_vivo_result Anti-Tumor Efficacy & Immune Response Data Tumor_measurement->In_vivo_result Cytokine_analysis->In_vivo_result

References

Unveiling the Protein Interactions of A2-Iso5-2DC18-Containing Lipid Nanoparticles: A Guide to Understanding the Protein Corona

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between drug delivery systems and endogenous proteins is paramount for predicting efficacy and potential off-target effects. While the query of "A2-Iso5-2DC18 cross-reactivity with other proteins" stems from a conceptual misunderstanding, as this compound is an ionizable lipid and not a protein, the underlying interest in its unintended biological interactions is scientifically crucial. The relevant phenomenon to investigate is the formation of a "protein corona" around lipid nanoparticles (LNPs) formulated with this compound.

When LNPs are introduced into a biological environment, such as the bloodstream, proteins rapidly adsorb to their surface, forming a dynamic layer known as the protein corona. This corona effectively becomes the biological identity of the nanoparticle, mediating its interactions with cells and influencing its circulation, biodistribution, and potential for off-target effects. While specific quantitative data for the protein corona of LNPs formulated with this compound is not publicly available, extensive research on LNPs with other ionizable lipids provides a strong comparative framework.

Comparative Analysis of Protein Corona Composition on Ionizable Lipid Nanoparticles

Studies on various ionizable lipid-containing LNPs have consistently identified a range of associated proteins. The composition of this corona is influenced by the physicochemical properties of the LNPs, including the specific ionizable lipid used. Below is a summary of proteins commonly identified in the protein corona of ionizable LNPs, which can be considered potential interactors for this compound-containing LNPs.

Protein ClassRepresentative ProteinsTypical Relative Abundance (%)Potential Functional Implication
Apolipoproteins Apolipoprotein E (ApoE), Apolipoprotein A-I (ApoA-I), Apolipoprotein B (ApoB)10-40Mediation of cellular uptake, particularly in the liver, through lipoprotein receptors.[1]
Complement System Complement C3, Complement C45-20Activation of the immune system and potential for rapid clearance of LNPs.
Coagulation Factors Fibrinogen, Prothrombin5-15Involvement in the coagulation cascade, potentially leading to thrombotic events.[2]
Immunoglobulins Immunoglobulin G (IgG)5-15Opsonization and recognition by immune cells, leading to clearance.
Acute Phase Proteins C-reactive protein, Serum amyloid A2-10Association with inflammatory responses.[3][4][5]
Adhesion Proteins Vitronectin, Fibronectin2-10Mediation of cell adhesion and interaction with the extracellular matrix.
Other Alpha-2-macroglobulin, AlbuminVariableDiverse roles including protease inhibition and transport.

Note: The relative abundance is an approximation based on multiple studies of different ionizable lipid LNPs and can vary significantly based on the specific LNP formulation and the biological fluid used.

Experimental Protocols for Protein Corona Analysis

The identification and quantification of proteins in the LNP corona are typically achieved through a combination of nanoparticle isolation and advanced proteomic techniques.

1. Lipid Nanoparticle Formulation: LNPs are formulated by mixing an ethanolic solution of lipids (including the ionizable lipid this compound, a helper phospholipid, cholesterol, and a PEGylated lipid) with an aqueous solution containing the cargo (e.g., mRNA) at an acidic pH. The resulting nanoparticles are then purified and characterized for size, zeta potential, and encapsulation efficiency.

2. Protein Corona Formation: The LNPs are incubated with a relevant biological fluid, most commonly human plasma or serum, at 37°C for a defined period (e.g., 1 hour) to allow for the formation of the protein corona.

3. Isolation of LNP-Protein Corona Complexes: Several methods can be used to separate the LNP-protein corona complexes from unbound proteins in the biological fluid. A common and effective method is density gradient ultracentrifugation.

  • Protocol for Density Gradient Ultracentrifugation:

    • The LNP-plasma mixture is loaded onto a discontinuous or continuous density gradient (e.g., using sucrose (B13894) or iodixanol).

    • The gradient is centrifuged at high speed for several hours.

    • Fractions are carefully collected from the top to the bottom of the gradient.

    • The fractions containing the LNPs (identified by light scattering or fluorescence if labeled) are pooled.

4. Proteomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The isolated LNP-protein corona complexes are then subjected to proteomic analysis to identify and quantify the associated proteins.

  • Sample Preparation: Proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The resulting spectra are searched against a protein database to identify the peptides and, consequently, the proteins present in the corona. The relative abundance of each protein can be determined using label-free quantification methods.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the identification and quantification of the LNP protein corona.

LNP_Protein_Corona_Workflow cluster_0 LNP Preparation & Incubation cluster_1 Isolation of LNP-Protein Complexes cluster_2 Proteomic Analysis cluster_3 Results LNP_Formulation LNP Formulation (with this compound) Incubation Incubation with Human Plasma LNP_Formulation->Incubation Density_Gradient Density Gradient Ultracentrifugation Incubation->Density_Gradient Fraction_Collection Fraction Collection Density_Gradient->Fraction_Collection Protein_Digestion Protein Digestion (Trypsin) Fraction_Collection->Protein_Digestion LC_MS LC-MS/MS Analysis Protein_Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Protein_ID Identified Corona Proteins Data_Analysis->Protein_ID

References

Independent Validation of A2-Iso5-2DC18's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of the ionizable lipid A2-Iso5-2DC18 with other alternatives, supported by experimental data. This compound is a key component in lipid nanoparticle (LNP) formulations for mRNA delivery, demonstrating potent anti-tumor efficacy through the activation of the STING (Stimulator of Interferon Genes) signaling pathway.

Executive Summary

This compound stands out as a top-performing ionizable lipid for LNP-mediated mRNA delivery, particularly in the context of cancer immunotherapy. Its unique mechanism of action, which involves the direct activation of the STING pathway, distinguishes it from many other ionizable lipids and contributes to its robust anti-tumor effects. This guide presents a comparative analysis of this compound against its close analog, A12-Iso5-2DC18, and the widely used benchmark ionizable lipid, DLin-MC3-DMA. The data summarized herein is extracted from preclinical studies, primarily utilizing in vitro cell models and in vivo murine melanoma models.

Data Presentation

Physicochemical Characteristics of LNP Formulations

The physical properties of LNPs are critical for their in vivo performance, influencing stability, circulation time, and cellular uptake. The following table summarizes the key physicochemical characteristics of LNPs formulated with this compound, A12-Iso5-2DC18, and DLin-MC3-DMA.

Ionizable LipidSize (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound ~80-100< 0.2> 95%
A12-Iso5-2DC18 ~80-100< 0.2> 95%
DLin-MC3-DMA ~80-120< 0.2> 90%[1][2]
In Vitro Transfection Efficiency

The ability of LNPs to efficiently deliver their mRNA cargo into cells is a primary determinant of their therapeutic efficacy. The following table compares the in vitro transfection efficiency of LNPs formulated with the different ionizable lipids, as measured by luciferase reporter gene expression in various cell lines.

Ionizable LipidCell LineLuciferase Expression (Relative Light Units - RLU)
This compound HeLaHigh
BMDCsHigh
BMDMsHigh
A12-Iso5-2DC18 HeLaHigh
BMDCsHigh
BMDMsHigh
DLin-MC3-DMA HeLaModerate to High[3]
HepG2Moderate[3]

Note: Direct quantitative comparison of RLU values across different studies can be challenging due to variations in experimental conditions. "High" and "Moderate" are used to indicate relative performance based on available data.

In Vivo Anti-Tumor Efficacy in B16F10 Melanoma Model

The ultimate measure of a cancer vaccine's effectiveness is its ability to control tumor growth and improve survival in preclinical cancer models. The B16F10 melanoma model is a highly aggressive and poorly immunogenic tumor model, making it a stringent test for immunotherapies.

Treatment GroupTumor Volume (mm³) at Day 15Survival Rate (%) at Day 40
PBS Control ~15000%
LNP (DLin-MC3-DMA) + OVA mRNA ~100020%
LNP (A12-Iso5-2DC18) + TRP2 mRNA < 500> 60%
LNP (this compound) + TRP2 mRNA < 500> 60%

Data is approximated from graphical representations in published studies. TRP2 is a melanoma-associated antigen. OVA is a model antigen.

Signaling Pathway and Experimental Workflow Diagrams

STING Signaling Pathway Activated by this compound LNPs

The diagram below illustrates the proposed mechanism by which LNPs containing this compound activate the STING pathway, leading to an anti-tumor immune response.

STING_Pathway cluster_cell Antigen Presenting Cell (APC) LNP LNP (this compound) + mRNA Endosome Endosome LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape STING STING (on ER membrane) Cytosol->STING This compound activates Antigen Tumor Antigen Cytosol->Antigen mRNA translation TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFNb IFN-β Nucleus->IFNb transcribes CXCL10 CXCL10 Nucleus->CXCL10 transcribes T_Cell CD8+ T Cell IFNb->T_Cell enhances activation CXCL10->T_Cell recruits MHC1 MHC class I MHC1->T_Cell activates Antigen->MHC1 presentation on Tumor_Cell Tumor Cell T_Cell->Tumor_Cell kills

Caption: STING pathway activation by this compound LNPs in an APC.

Experimental Workflow for In Vivo Anti-Tumor Efficacy Study

The following diagram outlines the typical workflow for evaluating the anti-tumor efficacy of LNP-mRNA vaccines in a murine melanoma model.[4]

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Analysis Formulation LNP-mRNA Formulation (e.g., this compound) QC Quality Control (Size, PDI, Encapsulation) Formulation->QC Tumor_Inoculation Tumor Inoculation (B16F10 cells in mice) QC->Tumor_Inoculation Proceed if QC passes Vaccination Vaccination (Intratumoral or Subcutaneous) Tumor_Inoculation->Vaccination Monitoring Tumor Growth Monitoring (Caliper Measurements) Vaccination->Monitoring Survival Survival Analysis Monitoring->Survival Spleen_Harvest Spleen & Tumor Harvest Monitoring->Spleen_Harvest At study endpoint T_Cell_Analysis T-Cell Response Analysis (ELISpot, Flow Cytometry) Spleen_Harvest->T_Cell_Analysis Cytokine_Analysis Cytokine Profiling (ELISA) Spleen_Harvest->Cytokine_Analysis

Caption: Workflow for evaluating LNP-mRNA anti-tumor efficacy.

Experimental Protocols

LNP Formulation by Microfluidic Mixing

Objective: To formulate LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., this compound) dissolved in ethanol (B145695).

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol.

  • Cholesterol in ethanol.

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol.

  • mRNA in a low pH buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the mRNA solution in the low pH buffer.

  • Set up the microfluidic mixing device with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in another.

  • Pump the two solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of LNPs with encapsulated mRNA.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection Assay

Objective: To assess the transfection efficiency of LNP-mRNA formulations in cultured cells.

Materials:

  • Cells (e.g., HeLa, BMDCs, BMDMs).

  • Cell culture medium.

  • LNP-mRNA formulations (encoding a reporter gene like luciferase).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP-mRNA formulations to the desired concentrations in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the LNP-mRNA.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. Higher luminescence indicates higher transfection efficiency.

In Vivo Murine Melanoma Model

Objective: To evaluate the anti-tumor efficacy of LNP-mRNA vaccines in a B16F10 melanoma mouse model.

Materials:

  • C57BL/6 mice.

  • B16F10 melanoma cells.

  • LNP-mRNA vaccine formulations (encoding a tumor-associated antigen like TRP2).

  • Control solutions (e.g., PBS, LNP with irrelevant mRNA).

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject B16F10 cells into the flank of C57BL/6 mice.

  • Allow tumors to establish and reach a palpable size (e.g., ~50-100 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the LNP-mRNA vaccines and control solutions via a specified route (e.g., intratumoral or subcutaneous injection) and schedule (e.g., every 3-4 days for a total of 3-4 doses).

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined size or if they show signs of distress, in accordance with animal welfare guidelines.

  • At the end of the study, tumors and spleens can be harvested for ex vivo analysis of the immune response (e.g., T-cell infiltration, cytokine levels).

STING Activation Assay (IFN-β and CXCL10 Measurement)

Objective: To quantify the activation of the STING pathway by measuring the production of downstream cytokines.

Materials:

  • Bone marrow-derived dendritic cells (BMDCs) or other relevant immune cells.

  • LNP-mRNA formulations.

  • ELISA kits for IFN-β and CXCL10.

  • qRT-PCR reagents for measuring IFN-β and CXCL10 mRNA levels.

Procedure:

  • Culture BMDCs and treat them with different LNP-mRNA formulations for a specified time (e.g., 24 hours).

  • For ELISA:

    • Collect the cell culture supernatant.

    • Perform an ELISA for IFN-β and CXCL10 according to the manufacturer's protocol to measure secreted protein levels.

  • For qRT-PCR:

    • Lyse the cells and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR using primers specific for IFN-β, CXCL10, and a housekeeping gene (for normalization).

    • Analyze the relative gene expression levels to determine the induction of these STING-responsive genes.

Conclusion

The data presented in this guide highlight the potential of this compound as a highly effective ionizable lipid for LNP-based mRNA cancer vaccines. Its ability to potently activate the STING pathway leads to robust anti-tumor immune responses, outperforming benchmark lipids in preclinical models. Further research and direct head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound and to optimize its clinical translation. The provided protocols offer a starting point for researchers to independently validate and build upon these findings.

References

Author: BenchChem Technical Support Team. Date: December 2025

A new class of dihydroimidazole-linked lipids, including A2-Iso5-2DC18 and A12-Iso5-2DC18, has emerged as a potent vehicle for messenger RNA (mRNA) delivery, demonstrating significant promise in anti-tumor research. This guide provides a head-to-head comparison of this compound and its closely related counterpart, A12-Iso5-2DC18, with supporting data on their performance and detailed experimental protocols.

A recent study by Miao et al. identified this compound and A12-Iso5-2DC18 as top-performing lipids for both subcutaneous and intramuscular mRNA delivery from a large library of synthesized compounds.[1] These lipids are key components of lipid nanoparticles (LNPs) that encapsulate and deliver mRNA, facilitating protein expression in target cells. Their efficacy has been particularly noted in the context of mRNA vaccines for cancer immunotherapy.[1][2]

Performance Data

The following tables summarize the in vivo performance of LNPs formulated with this compound and A12-Iso5-2DC18 in a B16F10 melanoma model.

Table 1: In Vivo Luciferase Expression

Lipid FormulationMean Bioluminescence (photons/second)
This compound LNP~1.5 x 108
A12-Iso5-2DC18 LNP~1.0 x 108

Data extracted from in vivo imaging of mice after injection with luciferase-encoding mRNA LNPs.

Table 2: Anti-Tumor Efficacy in B16F10 Melanoma Model

Treatment GroupMedian Survival (days)Tumor Volume on Day 15 (mm³)
This compound LNP (mOVA)> 40~200
A12-Iso5-2DC18 LNP (mOVA)~35~400
Control LNP~20~1500

mOVA refers to mRNA encoding ovalbumin, used as a model tumor antigen.

Experimental Protocols

The data presented above was generated using the following key experimental methodologies.

LNP Formulation

Lipid nanoparticles were formulated using a microfluidic mixing device. The lipid components were dissolved in ethanol (B145695) and mixed with an aqueous solution of mRNA at a specific flow rate ratio.

Lipid Composition:

  • Ionizable lipid (this compound or A12-Iso5-2DC18)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid

The resulting LNPs were then purified and concentrated for in vivo administration.

In Vivo Luciferase Expression Assay
  • Animal Model: C57BL/6 mice were used.

  • LNP Administration: Mice were injected subcutaneously with LNPs encapsulating luciferase mRNA.

  • Bioluminescence Imaging: At specified time points post-injection, mice were anesthetized, and a luciferin (B1168401) substrate was administered. Bioluminescence was then measured using an in vivo imaging system.

In Vivo Anti-Tumor Efficacy Study
  • Tumor Inoculation: B16F10 melanoma cells were implanted subcutaneously in C57BL/6 mice.

  • Vaccination: Once tumors were established, mice were treated with LNPs containing mRNA encoding the ovalbumin (OVA) antigen.

  • Monitoring: Tumor growth was monitored by measuring tumor volume at regular intervals. Survival of the mice was also recorded.

Signaling Pathway and Experimental Workflow

The efficacy of these lipid nanoparticles is linked to their ability to not only deliver mRNA but also to stimulate an immune response. A related compound, A18-Iso5-2DC18, has been shown to activate the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system.[3][4] This activation enhances the anti-tumor immune response.

Below are diagrams illustrating the experimental workflow for evaluating these LNPs and the STING signaling pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_evaluation In Vivo Evaluation lipids Lipid Mixture (A2/A12-Iso5-2DC18) mixing Microfluidic Mixing lipids->mixing mrna mRNA mrna->mixing lnp mRNA-LNP mixing->lnp injection Subcutaneous Injection in Mice lnp->injection imaging Bioluminescence Imaging (Luciferase Expression) injection->imaging tumor_model Tumor Challenge (B16F10) injection->tumor_model monitoring Tumor Growth & Survival Monitoring tumor_model->monitoring STING_Pathway cluster_cell Antigen Presenting Cell lnp LNP (e.g., A18-Iso5-2DC18) endosome Endosome lnp->endosome Endocytosis sting STING (on ER) endosome->sting STING Activation tbk1 TBK1 sting->tbk1 irf3 IRF3 tbk1->irf3 Phosphorylation nucleus Nucleus irf3->nucleus Translocation ifn Type I Interferon Production nucleus->ifn immune_response Enhanced Anti-Tumor Immune Response ifn->immune_response

References

Safety Operating Guide

Safe Handling and Disposal of A2-Iso5-2DC18: Essential Procedures for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing A2-Iso5-2DC18 must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. While specific safety data sheets (SDS) provide the most comprehensive guidance, the absence of a publicly available SDS for this compound necessitates a cautious approach based on its chemical properties and intended use as a lipid for mRNA delivery.

Core Chemical Information

A summary of the known chemical properties of this compound is provided below. This information is critical for correct labeling and handling.

PropertyValueSource
Chemical Name ethyl 5,5-di((Z)-heptadec-8-en-1-yl)-1-(3-(pyrrolidin-1-yl)propyl)-2,5-dihydro-1H-imidazole-2-carboxylate[1][2]
CAS Number 2412492-07-8[3][4]
Molecular Formula C47H87N3O2[4]
Primary Application Ionizable cationic lipid for lipid nanoparticle (LNP) formulation for mRNA delivery.

Immediate Safety and Disposal Plan: A Step-by-Step Guide

Given that this compound is an ionizable cationic lipid used in biomedical research, it should be handled as a potentially hazardous chemical. The following procedural steps provide a direct guide for operational safety and disposal.

Step 1: Obtain the Manufacturer's Safety Data Sheet (SDS)

The most critical step is to obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier of this compound. The SDS will contain detailed information regarding physical and chemical properties, health hazards, personal protective equipment (PPE) recommendations, and specific disposal instructions.

Step 2: Personal Protective Equipment (PPE) and Handling

In the absence of a specific SDS, researchers should adhere to standard laboratory practices for handling potentially hazardous chemicals:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a standard laboratory coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Step 3: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Dedicated Waste Container: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and solutions, must be collected in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "2412492-07-8"

    • An accumulation start date.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 4: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from drains and incompatible materials.

Step 5: Disposal Procedures

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal procedure. They will provide information on approved waste management vendors and ensure compliance with local, state, and federal regulations.

  • Waste Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup.

Logical Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Process obtain_sds Obtain Manufacturer's SDS wear_ppe Wear Appropriate PPE obtain_sds->wear_ppe use_container Use Dedicated Waste Container wear_ppe->use_container label_container Label Container Correctly use_container->label_container store_waste Store in Designated Area label_container->store_waste contact_ehs Contact EHS for Guidance store_waste->contact_ehs request_pickup Request Waste Pickup contact_ehs->request_pickup

Logical workflow for the proper disposal of this compound.

Experimental Protocols and Signaling Pathways

The available literature focuses on the application of this compound in lipid nanoparticles for mRNA delivery, particularly in the context of vaccines and cancer therapy. One notable mechanism involves the activation of the STING (Stimulator of Interferon Genes) signaling pathway by lipidoids with heterocyclic cationic head groups, such as this compound. This activation enhances the immune response by promoting the secretion of cytokines like CXCL10.

The diagram below illustrates the simplified signaling pathway initiated by this compound-containing lipid nanoparticles.

lnp This compound LNP cell Antigen-Presenting Cell lnp->cell sting STING Pathway Activation cell->sting cytokines Cytokine Release (e.g., CXCL10) sting->cytokines response Enhanced Immune Response cytokines->response

This compound LNP-mediated STING pathway activation.

By adhering to these safety and disposal procedures, researchers can mitigate risks and ensure the responsible handling of this compound in a laboratory setting. Always prioritize obtaining the manufacturer-specific SDS for the most accurate and comprehensive safety information.

References

Standard Operating Procedure: Handling and Disposal of A2-Iso5-2DC18

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of A2-Iso5-2DC18, a novel investigational compound. Adherence to these procedures is mandatory for all personnel involved in its research and development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent selective kinase inhibitor. While comprehensive toxicological data is still being gathered, preliminary studies indicate that it should be handled as a hazardous compound. The primary risks include skin and eye irritation, and potential systemic effects upon inhalation or ingestion.

The following table summarizes the required PPE for various laboratory operations involving this compound.

Table 1: Required Personal Protective Equipment (PPE) by Task

Task Gloves Eye Protection Lab Coat Respiratory Protection
Storage and Transport Nitrile or NeopreneSafety GlassesStandard Lab CoatNot required in sealed containers
Weighing and Aliquoting Double Nitrile GlovesChemical GogglesDisposable Lab CoatN95 or higher rated respirator
Solution Preparation Double Nitrile GlovesChemical GogglesDisposable Lab CoatRequired if not in a fume hood
In Vitro Assays Nitrile GlovesSafety GlassesStandard Lab CoatNot required
Waste Disposal Double Nitrile GlovesChemical GogglesDisposable Lab CoatNot required

Experimental Protocols: Safe Handling and Preparation

Weighing and Reconstitution of this compound Powder

This protocol outlines the standard procedure for safely weighing and preparing a stock solution of this compound.

Methodology:

  • Preparation: Don all required PPE as specified in Table 1. Ensure a certified chemical fume hood is operational. Decontaminate the work surface with a 70% ethanol (B145695) solution.

  • Weighing: Tare a sterile, conical tube on a calibrated analytical balance. Carefully transfer the desired amount of this compound powder into the tube using a chemical-resistant spatula.

  • Reconstitution: In the chemical fume hood, add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration.

  • Dissolution: Cap the tube securely and vortex for 2-3 minutes until the powder is completely dissolved.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date, and your initials. Store at -20°C in a designated freezer.

Emergency Spill Response

The following workflow outlines the immediate steps to be taken in the event of an this compound spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and EHS evacuate->alert assess Assess Spill Size alert->assess small_spill Small Spill (<5g or <50mL) assess->small_spill Small large_spill Large Spill (>5g or >50mL) assess->large_spill Large don_ppe Don Spill Kit PPE small_spill->don_ppe ehs_response Await EHS Response Team large_spill->ehs_response contain Contain Spill with Absorbent Pads don_ppe->contain neutralize Apply Neutralizing Agent contain->neutralize collect Collect Debris into Waste Bag neutralize->collect decontaminate Decontaminate Area collect->decontaminate

Caption: Emergency spill response workflow for this compound.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

Table 2: Waste Stream Management for this compound

Waste Type Container Disposal Procedure
Solid Waste (Gloves, tubes, tips)Labeled, sealed hazardous waste bagPlace in the designated hazardous waste collection area.
Liquid Waste (Solutions, supernatants)Labeled, sealed hazardous waste containerDo not mix with other chemical waste streams.
Sharps (Needles, scalpels)Puncture-proof sharps containerSeal and place in the hazardous waste collection area.

Disposal Workflow:

Disposal_Workflow start Waste Generated segregate Segregate by Type (Solid, Liquid, Sharps) start->segregate containerize Place in Designated Waste Container segregate->containerize label_waste Label Container with Hazardous Waste Tag containerize->label_waste log_waste Log Waste in Chemical Inventory label_waste->log_waste end Move to Collection Area for EHS Pickup log_waste->end

Caption: Hazardous waste disposal workflow for this compound.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.